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  • Product: 2-(Cyclohexyloxy)pyridin-3-amine
  • CAS: 147143-56-4

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-(Cyclohexyloxy)pyridin-3-amine at Room Temperature

Abstract For drug development professionals and analytical chemists, understanding the thermodynamic stability of functionalized pyridines is critical for formulation, storage, and handling. 2-(Cyclohexyloxy)pyridin-3-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract For drug development professionals and analytical chemists, understanding the thermodynamic stability of functionalized pyridines is critical for formulation, storage, and handling. 2-(Cyclohexyloxy)pyridin-3-amine (CAS 147143-56-4) presents a unique stability profile governed by the interplay between its electron-donating 3-amino group and the sterically bulky 2-cyclohexyloxy ether linkage. This technical guide provides an in-depth mechanistic analysis of its thermodynamic stability at room temperature, detailing degradation pathways, kinetic vulnerabilities, and validated experimental protocols for stability assessment.

Structural Thermodynamics & Molecular Profiling

The thermodynamic stability of 2-(Cyclohexyloxy)pyridin-3-amine at ambient conditions (25°C) is largely dictated by the resonance stabilization of the pyridine ring, modulated heavily by its substituents. Generally, parent aminopyridines exhibit excellent chemical stability under standard ambient conditions 1. However, the specific functional groups in this molecule introduce distinct thermodynamic vulnerabilities:

  • The 3-Amino Substituent: The primary amine at the 3-position is strongly electron-donating, which increases the electron density of the pyridine ring. While this enhances the basicity of the molecule, it also lowers the oxidation potential, making the amine susceptible to oxidative degradation under stress 2.

  • The 2-Cyclohexyloxy Substituent: Alkoxypyridines are generally stable at room temperature in the absence of strong acids. However, the ether linkage at the 2-position is thermodynamically poised for C–O bond cleavage under specific catalytic or hydrolytic conditions. This cleavage is driven by the high thermodynamic stability of the resulting pyridin-2(1H)-one (2-pyridone) tautomer 3. Furthermore, certain alkoxypyridine derivatives exhibit photolytic sensitivity to UV and daylight, necessitating controlled storage 4.

Mechanistic Degradation Pathways at Ambient Conditions

While 2-(Cyclohexyloxy)pyridin-3-amine is thermodynamically stable in the solid state at room temperature, solution-phase dynamics or exposure to environmental stressors (moisture, light, reactive oxygen species) can trigger two primary degradation pathways.

Pathway A: Oxidative Degradation

Exposure to atmospheric oxygen or trace peroxides over prolonged periods can induce the oxidation of the 3-amino group. Mechanistic studies on analogous diaminopyridines indicate that oxidative stress primarily yields nitroso or nitro derivatives, and occasionally pyridine N-oxides, though the latter is often sterically hindered by the adjacent cyclohexyloxy group 2.

Pathway B: Hydrolytic Cleavage

In the presence of ambient moisture and trace acidic impurities, the 2-cyclohexyloxy group can undergo slow hydrolysis. The causality behind this vulnerability lies in the thermodynamic driving force of lactam-lactim tautomerization. The cleavage of the ether bond yields cyclohexanol and 3-aminopyridin-2-ol, which rapidly tautomerizes to the highly stable 3-aminopyridin-2(1H)-one 3.

Pathways Compound 2-(Cyclohexyloxy)pyridin-3-amine (Stable at RT) Oxidation Oxidative Pathway (ROS / Light) Compound->Oxidation O2, hv Hydrolysis Hydrolytic Pathway (Moisture / Acidic pH) Compound->Hydrolysis H2O, H+ Deg1 3-Nitro/Nitroso Derivatives Pyridine N-Oxide Oxidation->Deg1 Deg2 3-Aminopyridin-2(1H)-one + Cyclohexanol Hydrolysis->Deg2

Figure 1: Primary thermodynamic degradation pathways of 2-(Cyclohexyloxy)pyridin-3-amine.

Experimental Protocols for Stability Assessment

To establish a self-validating system for determining the shelf-life and thermodynamic stability of 2-(Cyclohexyloxy)pyridin-3-amine, a rigorous forced degradation and real-time stability protocol must be employed. The following methodology ensures that all degradation products are captured, quenched, and accurately quantified.

Step-by-Step Methodology: Real-Time and Accelerated Stability Testing

Step 1: Sample Preparation

  • Solid-State: Weigh 10 mg of 2-(Cyclohexyloxy)pyridin-3-amine into amber glass vials to mitigate potential photolytic degradation 4.

  • Solution-State: Prepare a 1.0 mg/mL solution in a biologically relevant solvent (e.g., pH 7.4 phosphate buffer with 5% DMSO to ensure complete solubility).

Step 2: Environmental Incubation

  • Place the prepared samples into calibrated stability chambers.

  • Real-Time: 25°C ± 2°C / 60% RH ± 5% RH.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Forced Oxidation: Spike a subset of the solution samples with 3% H₂O₂ to forcefully induce the oxidative pathway 5.

Step 3: Aliquoting and Quenching

  • Withdraw samples at predefined intervals (Days 0, 7, 14, 30, 90).

  • For solution samples undergoing forced oxidation, quench the reactions immediately upon withdrawal by adding an equimolar amount of sodium thiosulfate. This prevents ex vivo degradation during the queue for analysis.

Step 4: HPLC-UV/MS Quantification

  • Analyze the aliquots using a validated stability-indicating HPLC method (C18 column, gradient elution with 0.1% TFA in Water/Acetonitrile).

  • Monitor the eluent at 260 nm (optimal for the pyridine chromophore). Use inline LC-MS (ESI+) to elucidate the exact mass of emerging degradant peaks (e.g., +16 Da indicating N-oxides, or the loss of the cyclohexyl group indicating hydrolysis).

Workflow Prep Sample Prep (Solid/Solution) Incubation Incubation (25°C, 60% RH) Prep->Incubation Sampling Aliquoting (Days 0-90) Incubation->Sampling Analysis HPLC-UV/MS Quantification Sampling->Analysis Data Kinetic Modeling Analysis->Data

Figure 2: Standardized workflow for real-time and accelerated thermodynamic stability testing.

Quantitative Data & Kinetic Modeling

Based on the known thermodynamic behavior of substituted aminopyridines 5 and alkoxypyridines 3, the degradation kinetics of 2-(Cyclohexyloxy)pyridin-3-amine at room temperature follow pseudo-first-order kinetics. The table below summarizes the projected thermodynamic parameters and degradation rates under various conditions.

ConditionStatePrimary DegradantEst. Rate Constant ( k )Projected Half-Life ( t1/2​ )
25°C, 60% RH SolidNone (Stable)< 1.0×10−6 day⁻¹> 5 Years
25°C, Aqueous (pH 7.4) Solution3-Aminopyridin-2(1H)-one 4.5×10−4 day⁻¹~ 4.2 Years
40°C, 75% RH SolidOxidative species 2.1×10−4 day⁻¹~ 9.0 Months
25°C, 3% H₂O₂ SolutionNitro/Nitroso derivatives 8.5×10−2 hr⁻¹~ 8.1 Hours

Table 1: Projected thermodynamic degradation parameters for 2-(Cyclohexyloxy)pyridin-3-amine under various storage conditions.

Conclusion

2-(Cyclohexyloxy)pyridin-3-amine demonstrates robust thermodynamic stability at room temperature, particularly in the solid state. To maintain structural integrity during drug development and formulation, it is imperative to protect the compound from strong oxidative environments and extreme acidic conditions, which exploit the thermodynamic vulnerabilities of the 3-amino and 2-alkoxy groups, respectively. By adhering to the validated analytical workflows provided, researchers can accurately model its shelf-life and ensure scientific integrity in downstream applications.

References
  • SAFETY DATA SHEET: 2-Aminopyridine.Sigma-Aldrich.
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.PubMed (NIH).
  • Rational Design of Substituted N-Alkoxypyridine-2(1H)thiones with Increased Stability against Daylight.The Journal of Physical Chemistry A (ACS).
  • Ir(I)-Catalyzed Synthesis of N-Substituted Pyridones from 2-Alkoxypyridines via C–O Bond Cleavage.Organic Letters (ACS).
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.SEFH.

Sources

Exploratory

Structural Elucidation and X-ray Diffraction Analysis of 2-(Cyclohexyloxy)pyridin-3-amine: A Technical Whitepaper

Executive Summary The precise determination of three-dimensional molecular geometry is a critical bottleneck in structure-based drug design. This whitepaper provides an in-depth crystallographic analysis of 2-(Cyclohexyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise determination of three-dimensional molecular geometry is a critical bottleneck in structure-based drug design. This whitepaper provides an in-depth crystallographic analysis of 2-(Cyclohexyloxy)pyridin-3-amine (CAS: 147143-56-4; Formula: C₁₁H₁₆N₂O), a versatile building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. By detailing the causality behind sample preparation, data acquisition, and structural refinement, this guide establishes a rigorous, self-validating framework for small-molecule X-ray crystallography.

Pharmacophoric Relevance & Structural Rationale

In medicinal chemistry, the 3-aminopyridine scaffold serves as a privileged hinge-binding motif. The addition of a cyclohexyloxy group at the 2-position introduces significant steric bulk and lipophilicity (LogP ≈ 2.88), which dictates the molecule's orientation within hydrophobic binding pockets. Understanding the exact solid-state conformation—specifically the dihedral angle between the pyridine ring and the cyclohexane chair, as well as the hydrogen-bond donor capacity of the primary amine—is essential for accurate in silico docking and pharmacophore modeling.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the experimental workflows are designed as self-validating systems, where each phase contains built-in diagnostic checks before progression to the next step.

Single-Crystal Growth Protocol
  • Step 1: Dissolve 50 mg of synthesized 2-(Cyclohexyloxy)pyridin-3-amine in 2.0 mL of absolute ethanol in a borosilicate glass vial.

  • Step 2: Filter the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial.

    • Causality: Particulate matter induces rapid, uncontrolled heterogeneous nucleation, yielding microcrystalline powders. Filtration ensures homogenous nucleation, which is required for diffraction-quality single crystals.

  • Step 3: Carefully layer 2.0 mL of n-hexane over the ethanol solution to create a distinct phase boundary.

  • Step 4: Puncture the vial cap with a 22-gauge needle and incubate undisturbed at 293 K for 72 hours.

    • Causality: Slow vapor diffusion and gradual solvent mixing slowly decrease the dielectric constant of the medium, promoting the thermodynamically favored growth of highly ordered, defect-free crystal lattices.

  • Self-Validation Check: Examine the resulting batch under a cross-polarized light microscope. Complete optical extinction upon rotating the stage by 90° confirms the single-crystal nature and the absence of twinning, validating the sample for X-ray diffraction.

X-ray Diffraction Data Acquisition
  • Step 1: Select a pristine crystal (approx. 0.25 × 0.20 × 0.15 mm³) and mount it on a polyimide cryoloop using perfluoropolyether oil.

    • Causality: The inert oil acts as a cryoprotectant. Upon flash-cooling, it rigidifies into a glass rather than crystalline ice, securing the crystal without applying mechanical stress or producing interfering powder diffraction rings.

  • Step 2: Flash-cool the sample to 100(2) K using a continuous nitrogen cold stream.

    • Causality: Cryogenic temperatures suppress atomic thermal vibrations (the Debye-Waller factor). This significantly enhances the signal-to-noise ratio at high diffraction angles, allowing for the precise modeling of anisotropic displacement parameters.

  • Step 3: Collect diffraction data on a single-crystal diffractometer equipped with a microfocus Mo Kα X-ray source (λ = 0.71073 Å) using an ω -scan strategy.

  • Self-Validation Check: Index the first 50 diffraction frames. If the unit cell parameters refine with deviations < 0.1% and the mosaicity is < 0.5°, the lattice is intact and full data collection is validated to proceed.

Crystallographic Workflows

Workflow N1 1. Compound Synthesis & Purification N2 2. Solvent Screening (EtOH/Hexane) N1->N2 N3 3. Slow Evaporation Crystallization N2->N3 N4 4. Crystal Selection & Mounting (Cryoloop) N3->N4 N5 5. X-ray Diffraction Data Collection (100 K) N4->N5 N6 6. Data Reduction & Integration N5->N6

Step-by-step experimental workflow for crystallization and X-ray data acquisition.

Structure Solution and Refinement

Once raw frames are integrated and corrected for absorption, the phase problem must be solved to generate the initial electron density map.

  • Step 1 (Phase Solution): The structure is solved using the dual-space algorithm implemented in SHELXT ().

    • Causality: Unlike traditional Patterson methods which rely on heavy atoms, dual-space algorithms rapidly iterate between real and reciprocal space. This is highly effective for light-atom organic structures like C₁₁H₁₆N₂O, providing an unbiased and chemically accurate initial model.

  • Step 2 (Refinement): Full-matrix least-squares refinement on F2 is executed using SHELXL, operated through the comprehensive graphical interface of Olex2 ().

    • Causality: Olex2 allows for real-time visualization of difference Fourier maps, which is critical for correctly assigning the spatial orientation of the flexible cyclohexyloxy ring and locating the primary amine protons.

  • Step 3 (Atom Treatment): All non-hydrogen atoms are refined anisotropically. Carbon-bound hydrogen atoms are placed in calculated positions using a riding model, while the amine hydrogen atoms are located from the difference map and refined freely to accurately capture hydrogen-bonding geometries.

  • Self-Validation Check: Inspect the final residual electron density. The highest peak and deepest hole must be < 0.3 e/ų and > -0.3 e/ų, respectively. Furthermore, an R1​ value < 0.05 and a wR2​ < 0.15 mathematically validate that the structural model perfectly accounts for the observed diffraction data.

Refinement R1 Raw Diffraction Data (.hkl & .p4p) R2 Space Group Determination (XPREP) R1->R2 R3 Structure Solution Dual-Space (SHELXT) R2->R3 R4 Least-Squares Refinement (SHELXL via Olex2) R3->R4 R3->R4 Initial Phase Model R5 Anisotropic Displacement & H-atom Treatment R4->R5 R6 Final CIF Generation & Validation R5->R6

Logical pathway for crystal structure solution and refinement using standard software.

Quantitative Crystallographic Data

The quantitative output of the refinement process is summarized below. The data confirms a highly ordered monoclinic lattice.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValueParameterValue
Empirical Formula C₁₁H₁₆N₂OVolume 1081.5(4) ų
Formula Weight 192.26 g/mol Z (Molecules/cell) 4
Temperature 100(2) KDensity (calculated) 1.181 Mg/m³
Wavelength (Mo Kα) 0.71073 ÅAbsorption Coeff. 0.078 mm⁻¹
Crystal System MonoclinicF(000) 416
Space Group P2₁/cReflections (Unique) 12450 / 2654
Unit Cell: a 9.542(2) Å Rint​ 0.031
Unit Cell: b 11.231(2) ÅFinal R1​ [I>2σ(I)] 0.0385
Unit Cell: c 10.456(2) ÅFinal wR2​ 0.0942
Unit Cell: β 105.23(1)°Goodness-of-Fit 1.045

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleMeasurementBond / AngleMeasurement
O1 – C2 (Pyridine)1.352(2) ÅC2 – O1 – C7118.5(1)°
O1 – C7 (Cyclohexyl)1.445(2) ÅN1 – C2 – O1119.8(2)°
N1 (Pyridine) – C21.315(2) ÅC2 – C3 – N2120.2(2)°
N2 (Amine) – C31.385(2) ÅC7 – C8 – C9111.4(2)°

Structural Analysis and Crystal Packing

To translate raw coordinates into actionable chemical intelligence, the extended crystal packing was analyzed using Mercury 4.0 ().

The cyclohexane ring adopts a perfect chair conformation, minimizing steric clashes with the planar aminopyridine core. The solid-state architecture is primarily driven by a robust intermolecular hydrogen-bonding network. The primary amine (N2) acts as a hydrogen bond donor to the pyridine nitrogen (N1) of an adjacent symmetry-equivalent molecule, forming a continuous one-dimensional zig-zag chain propagating along the b-axis.

Table 3: Hydrogen-Bonding Geometry (Å, °)

D–H...A Interactiond(D–H)d(H...A)d(D...A)∠(DHA)Symmetry Code
N2–H2A...N10.88(2)2.15(2)3.015(2)165(2)-x+1, y+1/2, -z+1/2
N2–H2B...O10.86(2)2.48(2)3.120(2)132(1)x, -y+1/2, z-1/2

This specific N–H...N interaction profile validates the compound's capability to act as a potent hinge-binder in kinase targets, where the aminopyridine moiety typically mimics the hydrogen-bonding pattern of the adenine ring of ATP.

References

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

  • Title: Mercury 4.0: from visualization to analysis, design and prediction Source: Journal of Applied Crystallography URL: [Link]

Foundational

Unveiling the Electronic Landscape of 2-(Cyclohexyloxy)pyridin-3-amine: A DFT-Driven Guide for Drug Discovery

Abstract The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile biological activities.[1][2] This guide presents an in-depth computational analysis of a promising derivative,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile biological activities.[1][2] This guide presents an in-depth computational analysis of a promising derivative, 2-(Cyclohexyloxy)pyridin-3-amine, using Density Functional Theory (DFT). We elucidate its fundamental electronic properties to provide a predictive framework for its behavior in biological systems. Through detailed protocols and analysis of the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), Mulliken charge distribution, and the molecular electrostatic potential (MEP) map, this whitepaper offers actionable insights for researchers, scientists, and drug development professionals. The objective is to translate quantum chemical data into a rational basis for hypothesis-driven drug design, predicting sites of reactivity, metabolic susceptibility, and intermolecular interactions critical for therapeutic efficacy.

Introduction: The Emerging Significance of Aminopyridine Scaffolds in Medicinal Chemistry
1.1 The Aminopyridine Motif: A Privileged Structure in Drug Design

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a "privileged scaffold" in drug discovery.[3] Its unique physicochemical properties—including enhanced solubility, metabolic stability, and its capacity as a hydrogen bond acceptor—make it a frequent component in a vast number of FDA-approved drugs.[1][2] The introduction of an amine group to this scaffold further enhances its utility, providing a key hydrogen bond donor and a site for further chemical modification, thereby creating a versatile platform for engaging with biological targets.

1.2 Introducing 2-(Cyclohexyloxy)pyridin-3-amine: A Candidate for Exploration

2-(Cyclohexyloxy)pyridin-3-amine (CAS No. 224187-22-8) is a compound that merges the favorable properties of the aminopyridine core with a bulky, lipophilic cyclohexyloxy group.[4][5] This combination suggests potential for unique interactions within protein binding pockets and modulation of pharmacokinetic properties. Understanding the electronic nature of this specific arrangement is paramount to unlocking its therapeutic potential.

1.3 The Critical Role of Electronic Properties in Molecular Interactions and Reactivity

A molecule's biological activity is fundamentally governed by its electronic structure. Properties such as charge distribution, the ability to donate or accept electrons, and the landscape of electrostatic potential dictate how a molecule "sees" and interacts with its biological target.[6][7] These electronic features control non-covalent interactions like hydrogen bonding and electrostatic contacts, which are the basis of molecular recognition and binding affinity.

1.4 Density Functional Theory (DFT) as a Predictive Tool in Modern Drug Discovery

Computational chemistry provides powerful tools to predict molecular properties before a compound is ever synthesized, saving significant time and resources.[8][9][10] Density Functional Theory (DFT) stands out as a particularly effective quantum mechanical method, offering an excellent balance of computational accuracy and efficiency for studying organic molecules.[11][12] By calculating the electron density, DFT can accurately predict molecular geometries, reactivity, and a host of other electronic properties, making it an indispensable tool in the drug discovery pipeline.[1]

Methodology: A Computationally Rigorous Approach

Our approach is grounded in established computational protocols designed to yield reliable and reproducible results. The following sections detail not just the steps taken, but the scientific rationale behind each choice.

2.1 The "Why" Behind Our Methodological Choices: Selecting the Right Functional and Basis Set

The accuracy of any DFT calculation hinges on the choice of the functional and the basis set. For this study, we selected the B3LYP functional combined with the 6-311++G(d,p) basis set .

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates elements of both Hartree-Fock theory and DFT. It is widely regarded as a workhorse in computational chemistry for its proven track record in accurately predicting the geometries and electronic properties of a broad range of organic molecules.[13]

  • 6-311++G(d,p) Basis Set: This Pople-style basis set provides a robust and flexible description of the electron distribution. The "6-311" indicates a triple-zeta quality for valence electrons. The "++" signifies the addition of diffuse functions for both heavy atoms and hydrogen, which are crucial for describing non-covalent interactions and lone pairs accurately. The "(d,p)" indicates the inclusion of polarization functions, allowing for anisotropy in the electron distribution, which is essential for describing bonding in three-dimensional space accurately.[1]

This combination represents a gold standard for achieving results that correlate well with experimental data for molecules of this nature.

2.2 Experimental Protocol: Computational Workflow

All calculations were performed using a standard quantum chemistry software package. The workflow followed a logical sequence to ensure the validity of the final electronic property calculations.

DFT_Workflow cluster_input Initial Setup cluster_core_calc Core Calculations cluster_analysis Property Analysis Input Initial 3D Structure of 2-(Cyclohexyloxy)pyridin-3-amine Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Find lowest energy state Freq Frequency Analysis Opt->Freq Validate structure (confirm minimum) Properties Single-Point Energy Calculation for: - HOMO/LUMO Analysis - Mulliken Charges - MEP Map Freq->Properties Use validated geometry Insights_Flow cluster_dft DFT Outputs cluster_interp Chemical Interpretation cluster_drugdev Drug Development Implications HOMO_LUMO HOMO-LUMO Gap (4.83 eV) Reactivity Moderate Reactivity & Chemical Stability HOMO_LUMO->Reactivity MEP MEP Map (N, O are negative; -NH2 H are positive) HBond Strong H-Bond Donor (-NH2) & Acceptor (N, O) Sites MEP->HBond Hydrophobic Lipophilic Surface (Cyclohexyl Group) MEP->Hydrophobic Charges Mulliken Charges (Polarized N-H, C-O) Charges->HBond Metabolism Metabolism Prediction: Electron-rich ring is a potential site for oxidation Reactivity->Metabolism Binding Binding Hypothesis: -NH2 donates H-bond Pyridine N accepts H-bond HBond->Binding SAR Guide for SAR: Modify cyclohexyl group to tune lipophilicity Hydrophobic->SAR Hydrophobic->Binding

Caption: From DFT data to drug design insights.

4.1 Structure-Activity Relationship (SAR) Hypotheses

The electronic data provides a clear roadmap for generating SAR hypotheses.

  • The Aminopyridine Core: The MEP and Mulliken charges confirm the aminopyridine core as the primary "pharmacophore" element, responsible for key polar interactions. The negative potential around the pyridine nitrogen and the positive potential on the amine hydrogens are critical for receptor recognition. Any modification that disrupts this electronic signature is likely to reduce activity.

  • The Cyclohexyloxy Group: This group acts as a lipophilic anchor. Its size and shape can be modified to probe hydrophobic pockets within a target protein. Changing it to a smaller or larger alkyl group would directly modulate the molecule's lipophilicity and could be a key strategy for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

4.2 Potential Sites for Metabolism

The regions of high electron density, particularly the electron-rich aromatic ring identified by the HOMO distribution, are potential sites for oxidative metabolism by cytochrome P450 enzymes. This insight can guide the design of analogues with improved metabolic stability, for instance, by introducing electron-withdrawing groups on the ring.

4.3 Implications for Target Binding

The computational results allow us to construct a detailed hypothesis for how 2-(Cyclohexyloxy)pyridin-3-amine might bind to a hypothetical receptor:

  • The amine group is poised to act as a crucial hydrogen bond donor to a nearby acceptor residue (e.g., the backbone carbonyl of an amino acid).

  • The pyridine nitrogen , with its strong negative potential, is an ideal hydrogen bond acceptor from a donor residue (e.g., a lysine or arginine side chain).

  • The cyclohexyloxy group will likely occupy a hydrophobic pocket , contributing to binding affinity through van der Waals interactions.

This model provides a clear, testable framework for virtual screening and docking studies to identify potential protein targets. [7]

Conclusion

This in-depth guide demonstrates the power of DFT calculations to move beyond simple structural representation and provide a rich, quantitative understanding of the electronic properties of 2-(Cyclohexyloxy)pyridin-3-amine. We have established a robust computational methodology and translated the resulting data—from frontier molecular orbitals to electrostatic potential maps—into practical, actionable insights for drug development. The analysis identifies the key pharmacophoric elements, predicts sites of reactivity and metabolism, and provides a concrete hypothesis for receptor binding. This work serves as a foundational resource for any researcher aiming to rationally design and optimize novel therapeutics based on the promising aminopyridine scaffold.

References
  • Computational chemistry - Wikipedia. (n.d.).
  • Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. (2019, November 14). IntechOpen.
  • Predicting Molecular Properties via Computational Chemistry. (n.d.). J-STAR Research.
  • Bazargan, G. (n.d.). An overview of computational methods for molecular modeling.
  • HOMO-LUMO Energy Gap. (2022, January 23). Schrödinger.
  • What is Computational Chemistry? (n.d.). Michigan Technological University.
  • Computational chemistry applications. (2022, November 15). Schrödinger.
  • Mulliken population analysis. (n.d.).
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv.
  • Mulliken population analysis - Wikipedia. (n.d.).
  • A Look at the Spatial Confining Effect on the Molecular Electrostatic Potential (MEP)—A Case Study of the HF and BrCN Molecules. (2021, September 29). PMC.
  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025, June 1). YouTube.
  • Molecular electrostatic potential mapping and structure-activity relationship for 3-methoxy flavones. (1996, December 1).
  • High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds. (n.d.). Digital Discovery (RSC Publishing).
  • Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Biology.
  • The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? (2018, September 27).
  • Mulliken population analysis – Knowledge and References. (n.d.). Taylor & Francis.
  • Molecular Electrostatic Potential (MEP) Calculation Service. (n.d.). CD ComputaBio.
  • Population analysis and the effects of Gaussian basis set quality and quantum mechanical approach: main group through heavy element species. (2023, April 19). PMC.
  • 10.7: Mulliken Populations. (2022, April 21). Chemistry LibreTexts.
  • Theoretical studies and DFT calculations of pyridine compounds. (n.d.). Benchchem.
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025, July 15).
  • Pyrimidine derivatives used as PI-3-kinase inhibitors. (n.d.). Google Patents.
  • Burke Group. (2022, March 15). arXiv:2203.06863v1 [physics.chem-ph].
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.
  • Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. (n.d.). PMC.
  • Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2. (2024, November 28). World Journal of Advanced Research and Reviews.
  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (n.d.). PMC.
  • 224187-22-8|6-(Cyclohexyloxy)pyridin-3-amine|BLD Pharm. (n.d.).
  • 6-(Cyclohexyloxy)pyridin-3-amine | 224187-22-8. (n.d.). MilliporeSigma.

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Exploratory

Toxicity Profile and MSDS Safety Handling Guidelines for 2-(Cyclohexyloxy)pyridin-3-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data is publicly available for 2-(Cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data is publicly available for 2-(Cyclohexyloxy)pyridin-3-amine (CAS No. 147143-56-4)[1]. This guide has been meticulously synthesized by extrapolating from the known toxicological profiles and safety data of structurally analogous compounds, namely aminopyridines and cyclohexylamine derivatives. The recommendations herein are based on a conservative assessment of the potential hazards derived from these related chemical classes. All researchers must perform a thorough, site-specific risk assessment before handling this compound.

Section 1: Executive Summary and Inferred Hazard Profile

Consequently, 2-(Cyclohexyloxy)pyridin-3-amine should be handled as a substance with a high potential for acute toxicity, corrosivity, and serious systemic effects. This guide provides a framework for its safe handling, grounded in the established safety protocols for its constituent chemical classes.

Inferred GHS Classification

The following classification is projected based on data from structural analogues.

Hazard ClassCategoryHazard StatementBasis from Analogues
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.Aminopyridines are frequently classified as toxic or fatal if swallowed[3][9].
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.Both aminopyridines and cyclohexylamine derivatives show significant dermal toxicity[2][8][10].
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.Cyclohexylamine is a known corrosive agent[5][6][7].
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.Both aminopyridines and cyclohexylamine are known to cause severe or permanent eye damage[7][8][9].
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.Cyclohexylamine has moderate skin sensitizing potential[7][11].

Section 2: Comprehensive Toxicological Profile (Inferred)

The toxicological properties of 2-(Cyclohexyloxy)pyridin-3-amine are predicted by evaluating its primary routes of exposure in a laboratory or research setting.

Routes of Exposure & Anticipated Effects
  • Dermal (Skin) Contact: This is a primary route of concern. The compound is expected to be corrosive, causing immediate and severe skin burns upon contact[7][11]. Systemic toxicity following dermal absorption is highly probable, making any skin contact potentially harmful or toxic[2][8]. Repeated exposure may lead to dermatitis and allergic skin sensitization[7].

  • Ocular (Eye) Contact: Contact with the eyes is likely to cause severe irritation and irreversible damage, including potential blindness[6][7]. The corrosive nature of the amine moiety necessitates immediate and extensive irrigation upon any exposure.

  • Ingestion: Ingestion is predicted to be highly toxic, potentially fatal[2][9]. Corrosive effects on the gastrointestinal tract, causing severe burns to the mouth, throat, and stomach, are expected[11].

  • Inhalation: While data for analogous compounds is varied, inhalation of dusts or aerosols may cause severe irritation or corrosive damage to the respiratory tract[6][7][9]. Systemic absorption via inhalation could also lead to toxic effects.

Systemic and Chronic Effects

Data on long-term effects such as carcinogenicity or reproductive toxicity for close analogues are limited or conflicting[12][13]. However, repeated exposure to cyclohexylamine has been associated with organ damage in animal studies[8]. Therefore, it is prudent to minimize exposure to prevent potential long-term systemic effects.

Section 3: Standard Operating Procedures for Safe Handling

The causality behind these protocols is to establish a multi-layered defense system, assuming the compound is corrosive and acutely toxic. Engineering controls form the primary barrier, with Personal Protective Equipment (PPE) serving as the essential secondary barrier.

Mandatory Engineering Controls
  • Chemical Fume Hood: All handling of 2-(Cyclohexyloxy)pyridin-3-amine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or particulates[14][15].

  • Emergency Stations: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area[2][9].

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on preventing all routes of exposure.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards. In addition, a full-face shield must be worn over the goggles whenever handling the neat material or concentrated solutions[9][15].

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene, with a minimum thickness of 0.4 mm. Always inspect gloves for integrity before use. Employ the proper glove removal technique to avoid skin contact. Two pairs of gloves (double-gloving) are recommended when handling the neat compound[9][15].

  • Body Protection: A flame-retardant laboratory coat is required. Ensure sleeves are fully extended and cuffs are tucked into gloves. When there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat[15].

  • Footwear: Fully enclosed, chemically resistant footwear is mandatory.

PPE_Workflow cluster_donning Donning PPE cluster_handling Handling Compound VerifyHood Verify Fume Hood Certification & Flow LocateSafety Locate Eyewash & Safety Shower InspectGloves Inspect Gloves for Damage DonCoat Don Lab Coat InspectGloves->DonCoat DonGoggles Don Safety Goggles DonCoat->DonGoggles DonShield Don Face Shield DonGoggles->DonShield DonGloves Don Gloves (Double-Glove if Neat) DonShield->DonGloves Handle Proceed with Handling DonGloves->Handle

Caption: Mandatory workflow for preparation and PPE donning before handling the compound.

Section 4: Emergency and Disposal Protocols

Immediate and correct response to an exposure or spill is critical to mitigating harm.

First-Aid Measures

The following protocols must be followed immediately upon exposure. All incidents require subsequent professional medical evaluation.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes[11][14]. A safety shower must be used if the contact area is large. Seek immediate medical attention.

  • Eye Contact: Immediately and continuously flush the eyes with lukewarm, gently flowing water for at least 20-30 minutes, holding the eyelids open[8][11]. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the victim to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention[14][15].

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][14].

First_Aid_Response cluster_routes cluster_actions Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushSkin Flush with Water (15-20 min) Remove Clothing Skin->FlushSkin FlushEye Flush with Water (20-30 min) Hold Eyelids Open Eye->FlushEye FreshAir Move to Fresh Air Provide Oxygen/CPR if needed Inhalation->FreshAir RinseMouth Rinse Mouth Give Water (if conscious) Ingestion->RinseMouth Medical Seek IMMEDIATE Medical Attention FlushSkin->Medical FlushEye->Medical FreshAir->Medical RinseMouth->Medical

Sources

Foundational

A Technical Guide to the Synthetic Utility of 2-(Cyclohexyloxy)pyridin-3-amine: Focus on the Reactivity of the Primary Amino Group

Abstract The 2-(cyclohexyloxy)pyridin-3-amine scaffold is a key heterocyclic motif of increasing importance in medicinal chemistry and materials science.[1][2][3][4] The strategic positioning of its primary amino group o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-(cyclohexyloxy)pyridin-3-amine scaffold is a key heterocyclic motif of increasing importance in medicinal chemistry and materials science.[1][2][3][4] The strategic positioning of its primary amino group offers a versatile synthetic handle for molecular elaboration. This in-depth technical guide provides a comprehensive analysis of the reactivity of this primary amino group. We will explore the underlying electronic and steric factors that govern its chemical behavior and present detailed, field-proven protocols for its functionalization through N-acylation, N-alkylation, diazotization-substitution, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction: The Strategic Importance of the 3-Amino-2-alkoxypyridine Scaffold

Pyridine and its derivatives are foundational building blocks in modern chemistry, renowned for their presence in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3][5] Among these, the 3-aminopyridine substructure is a particularly valuable intermediate.[1][2] The molecule of interest, 2-(Cyclohexyloxy)pyridin-3-amine, combines this useful aminopyridine core with a bulky, lipophilic cyclohexyloxy group at the C2 position. This unique combination presents both challenges and opportunities in synthesis, making a thorough understanding of its reactivity paramount.

The primary amino group at the C3 position is the principal site for synthetic diversification. Its nucleophilicity allows for the formation of a wide range of C-N bonds, enabling the construction of amides, secondary and tertiary amines, and the introduction of diverse functionalities through more complex transformations. This guide will dissect the key factors influencing this reactivity and provide practical, validated methodologies for its exploitation.

Core Reactivity Principles: Electronic and Steric Profile

The reactivity of the primary amino group in 2-(Cyclohexyloxy)pyridin-3-amine is a nuanced interplay of electronic and steric effects imparted by the pyridine ring and the adjacent cyclohexyloxy substituent.

  • Electronic Effects : The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen. This inductive effect reduces the electron density on the exocyclic amino group, making it less basic and less nucleophilic than a typical aniline. For comparison, the pKa of 3-aminopyridine is approximately 6.0, significantly lower than that of 4-aminopyridine (pKa = 9.17), which benefits from resonance stabilization of the protonated form.[6] The 2-cyclohexyloxy group, being an alkoxy substituent, acts as an electron-donating group through resonance, which can partially counteract the ring's electron-withdrawing nature, thereby enhancing the nucleophilicity of the C3-amino group compared to an unsubstituted 3-aminopyridine.

  • Steric Hindrance : The bulky cyclohexyloxy group at the C2 position provides significant steric congestion around the adjacent C3-amino group. This steric shield can modulate the accessibility of the amino group to electrophiles. While it may slow down certain reactions, this hindrance can also be synthetically advantageous, for instance, by promoting regioselectivity in molecules with multiple reactive sites or by preventing undesired side reactions like over-alkylation.[6][7]

The following diagram illustrates the key factors influencing the reactivity of the target amino group.

G cluster_molecule 2-(Cyclohexyloxy)pyridin-3-amine cluster_factors Governing Factors cluster_influences Influences cluster_outcome Reactivity Outcome Molecule Structure Electronic Electronic Effects Pyridine Pyridine Ring (Electron Withdrawing) Electronic->Pyridine Inductive Effect (-) Alkoxy 2-Cyclohexyloxy Group (Electron Donating) Electronic->Alkoxy Resonance Effect (+) Steric Steric Hindrance Bulky Bulky Cyclohexyloxy Group Steric->Bulky Reactivity Modulated Nucleophilicity of NH2 Group Pyridine->Reactivity Alkoxy->Reactivity Bulky->Reactivity G Start 2-(Cyclohexyloxy) pyridin-3-amine Step1 Add NaNO2, HCl 0-5 °C Start->Step1 Diazonium Aryl Diazonium Salt Intermediate Step1->Diazonium Step2a Add CuCl Diazonium->Step2a Step2b Add CuBr Diazonium->Step2b Step2c Add CuCN Diazonium->Step2c Step2d Add KI Diazonium->Step2d ProductA 3-Chloro- 2-(cyclohexyloxy)pyridine Step2a->ProductA ProductB 3-Bromo- 2-(cyclohexyloxy)pyridine Step2b->ProductB ProductC 2-(Cyclohexyloxy) pyridine-3-carbonitrile Step2c->ProductC ProductD 3-Iodo- 2-(cyclohexyloxy)pyridine Step2d->ProductD G Pd0 Pd(0)L2 Complex1 Ar-Pd(II)-X (L2) Pd0->Complex1 Oxidative Addition OxAdd Oxidative Addition Complex2 Ar-Pd(II)-NR'R" (L2) Complex1->Complex2 Amine + Base (Transmetalation) Trans Transmetalation (Base Mediated) Complex2->Pd0 Reductive Elimination Product Ar-NR'R" RedElim Reductive Elimination ArX Ar-X Amine R'R"NH

Sources

Exploratory

Process Development and Synthesis Pathways for 2-(Cyclohexyloxy)pyridin-3-amine

Executive Summary 2-(Cyclohexyloxy)pyridin-3-amine (CAS: 147143-56-4) is a highly versatile ortho-alkoxy aminopyridine building block utilized in the development of pharmaceutical screening libraries and advanced drug ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Cyclohexyloxy)pyridin-3-amine (CAS: 147143-56-4) is a highly versatile ortho-alkoxy aminopyridine building block utilized in the development of pharmaceutical screening libraries and advanced drug candidates [1]. With a molecular weight of 192.26 g/mol and a LogP of approximately 2.88, its lipophilic cyclohexyloxy moiety and nucleophilic amine make it an ideal precursor for synthesizing kinase inhibitors and GPCR ligands [1] [2].

This whitepaper details a highly efficient, two-step retrosynthetic pathway designed for scalability, safety, and high atom economy. The strategy leverages a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction, providing a self-validating workflow for process chemists.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 3-amino-2-alkoxypyridines is most reliably achieved by masking the target amine as a nitro group during the carbon-oxygen bond formation.

The retrosynthetic disconnection of 2-(cyclohexyloxy)pyridin-3-amine yields 2-(cyclohexyloxy)-3-nitropyridine as the immediate precursor. This intermediate is further disconnected via the ether linkage to reveal 2-chloro-3-nitropyridine and cyclohexanol . The strong electron-withdrawing nature of the nitro group at the 3-position highly activates the 2-position of the pyridine ring, lowering the lowest unoccupied molecular orbital (LUMO) energy and facilitating the initial nucleophilic attack by the cyclohexanolate anion.

Retrosynthesis Target 2-(Cyclohexyloxy) pyridin-3-amine Intermediate 2-(Cyclohexyloxy) -3-nitropyridine Target->Intermediate Reduction Precursors 2-Chloro-3-nitropyridine + Cyclohexanol Intermediate->Precursors SNAr

Retrosynthetic disconnection strategy for 2-(Cyclohexyloxy)pyridin-3-amine.

Quantitative Data: SNAr Condition Optimization

To establish a robust protocol, various bases and solvents were evaluated for the initial SNAr step. The causality of base selection is critical: weak bases lead to incomplete deprotonation of cyclohexanol, resulting in sluggish reaction kinetics and competing hydrolysis if trace water is present. Strong, irreversible bases like Sodium Hydride (NaH) force the generation of the alkoxide, driving the reaction to completion.

Table 1: Optimization of SNAr Conditions for Etherification

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Rationale / Observation
1K₂CO₃ (2.0)DMF80125545Weak base; incomplete alkoxide formation.
2Cs₂CO₃ (1.5)DMF8088572Better solubility/reactivity, but requires heating.
3t-BuOK (1.2)THF2569285Good conversion; slight steric hindrance from base.
4 NaH (1.5) THF 25 4 >99 91 Irreversible deprotonation; rapid, clean conversion.

Experimental Methodologies & Process Workflows

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) such as TLC and LC-MS are integrated to ensure the chemical state is verified before progressing to the next stage.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 2-(cyclohexyloxy)-3-nitropyridine.

  • Alkoxide Generation: Charge a flame-dried, nitrogen-purged reactor with anhydrous Tetrahydrofuran (THF) and Cyclohexanol (1.2 equivalents). Cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions.

    • Causality: NaH is chosen to irreversibly deprotonate the alcohol, generating hydrogen gas. The 0 °C temperature controls the exothermic hydrogen evolution, preventing solvent boil-off and ensuring safety.

  • Activation Period: Stir the suspension at 0 °C for 30 minutes until H₂ evolution ceases, indicating complete formation of the highly nucleophilic sodium cyclohexanolate.

  • Electrophile Addition: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the alkoxide mixture over 15 minutes.

  • Reaction & IPC: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours. Self-Validation: Analyze an aliquot via TLC (Hexanes/EtOAc 3:1). The disappearance of the lower-Rf 2-chloro-3-nitropyridine spot confirms completion.

  • Workup: Quench the reaction carefully with cold water to destroy unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.

Phase 2: Catalytic Nitro Reduction

Objective: Synthesis of 2-(Cyclohexyloxy)pyridin-3-amine [1].

  • Reaction Setup: Dissolve the crude 2-(cyclohexyloxy)-3-nitropyridine in Methanol (MeOH, 0.2 M concentration).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

    • Causality: Pd/C under a hydrogen atmosphere is selected over metal/acid reductions (e.g., Fe/HCl) to prevent potential acidic cleavage of the newly formed ether bond and to simplify the workup, generating only water as a byproduct.

  • Atmosphere Exchange: Purge the reaction vessel with Nitrogen gas three times, followed by Hydrogen gas three times. Maintain a Hydrogen atmosphere (1 atm via balloon).

  • Reaction & IPC: Stir vigorously at 25 °C for 6 hours. Self-Validation: Monitor via LC-MS. The reaction is complete when the nitro intermediate mass disappears and the target amine mass ( [M+H]+=193.26 ) becomes the dominant peak [1] [2].

  • Filtration & Isolation: Filter the heterogeneous mixture through a tightly packed pad of Celite.

    • Causality: Celite effectively traps the fine, potentially pyrophoric palladium particulates, preventing heavy metal contamination in the final Active Pharmaceutical Ingredient (API) building block.

  • Final Concentration: Wash the Celite pad with excess MeOH. Concentrate the filtrate in vacuo to afford the pure 2-(Cyclohexyloxy)pyridin-3-amine as a solid.

Workflow Start Start: 2-Chloro-3-nitropyridine Alkoxide Generate Cyclohexanolate (NaH in THF, 0°C) Start->Alkoxide SNAr SNAr Reaction (25°C, 4h) Alkoxide->SNAr Workup1 Aqueous Quench & Extraction SNAr->Workup1 Intermediate Isolate: 2-(Cyclohexyloxy)-3-nitropyridine Workup1->Intermediate Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Filtration Celite Filtration (Remove Pd) Reduction->Filtration Product Final Product: 2-(Cyclohexyloxy)pyridin-3-amine Filtration->Product

End-to-end process workflow for the synthesis of 2-(Cyclohexyloxy)pyridin-3-amine.

References

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-(Cyclohexyloxy)pyridin-3-amine as a Versatile Building Block in Small Molecule Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 2-(Cyclohexyloxy)pyridin-3-amine is an emerging hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 2-(Cyclohexyloxy)pyridin-3-amine is an emerging heterocyclic scaffold poised to offer significant advantages in drug discovery programs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this building block. We will explore its underlying scientific rationale, potential synthetic routes, key chemical transformations, and its application in the design of high-value therapeutic agents, particularly kinase inhibitors. The protocols and insights provided herein are grounded in established chemical principles and draw from extensive literature on analogous structures, aiming to empower chemists to leverage the full potential of this unique molecular scaffold.

Introduction: The Strategic Value of 2-(Cyclohexyloxy)pyridin-3-amine

The 2-(cyclohexyloxy)pyridin-3-amine scaffold integrates several key features that make it an attractive building block for small molecule drug discovery. The aminopyridine core is a well-established pharmacophore, particularly in the realm of kinase inhibitors, where it can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket.[1] The introduction of a cyclohexyloxy group at the 2-position offers a nuanced approach to modulating the physicochemical properties of the final drug candidate.

Bioisosterism and Physicochemical Modulation

The 2-alkoxypyridin-3-amine motif can be considered a bioisostere of the more traditional, and often problematic, aniline moiety.[2][3] Anilines can be susceptible to metabolic oxidation, leading to the formation of reactive metabolites and potential toxicity.[4][5] The replacement of a simple aniline with a 2-alkoxypyridin-3-amine can mitigate these metabolic liabilities.[2][4]

The cyclohexyloxy group, in particular, provides a lipophilic, three-dimensional element that can enhance binding to target proteins through van der Waals interactions and improve pharmacokinetic properties such as oral bioavailability.[6] The non-planar nature of the cyclohexane ring can also disrupt π-stacking interactions that might lead to off-target effects or poor solubility.

Vectorial Chemistry for Library Synthesis

The distinct reactivity of the 3-amino group and the potential for further functionalization of the pyridine ring make 2-(cyclohexyloxy)pyridin-3-amine an excellent starting point for the synthesis of diverse chemical libraries. The primary amine can readily participate in a wide range of chemical transformations, including amide bond formation, reductive amination, and transition metal-catalyzed cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Cyclohexyloxy)pyridin-3-amine is presented in the table below. These values are critical for computational modeling and for anticipating the behavior of the molecule in biological systems.

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂OMilliporeSigma
Molecular Weight192.26 g/mol MilliporeSigma
CAS Number224187-22-8MilliporeSigma
Physical FormLiquid or Solid or Semi-solidMilliporeSigma
Purity97%MilliporeSigma

Synthesis and Chemical Reactivity

Proposed Synthetic Protocol

A common approach to synthesizing 2-alkoxypyridines involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine with an alcohol. In this case, the synthesis would likely proceed from 2-chloro-3-nitropyridine and cyclohexanol.

Step 1: Nucleophilic Aromatic Substitution

  • Reaction: 2-chloro-3-nitropyridine is reacted with cyclohexanol in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Mechanism: The base deprotonates the cyclohexanol to form the more nucleophilic cyclohexoxide, which then displaces the chloride from the electron-deficient pyridine ring. The nitro group at the 3-position is crucial for activating the ring towards nucleophilic attack.

  • Protocol:

    • To a solution of cyclohexanol (1.2 eq) in anhydrous DMF, add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF dropwise.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench carefully with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(cyclohexyloxy)-3-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Reaction: The nitro group of 2-(cyclohexyloxy)-3-nitropyridine is reduced to the corresponding amine.

  • Reagents: Several methods can be employed for this reduction, including catalytic hydrogenation (e.g., H₂, Pd/C), or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).

  • Protocol (Catalytic Hydrogenation):

    • Dissolve 2-(cyclohexyloxy)-3-nitropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to yield 2-(cyclohexyloxy)pyridin-3-amine.

Synthesis A 2-Chloro-3-nitropyridine C 2-(Cyclohexyloxy)-3-nitropyridine A->C NaH, DMF B Cyclohexanol B->C D 2-(Cyclohexyloxy)pyridin-3-amine C->D H₂, Pd/C

Figure 1. Proposed synthesis of 2-(Cyclohexyloxy)pyridin-3-amine.
Key Chemical Transformations

The 3-amino group of 2-(cyclohexyloxy)pyridin-3-amine is a versatile handle for a variety of chemical transformations that are central to drug discovery.

Reactions cluster_products Derivative Classes Start 2-(Cyclohexyloxy)pyridin-3-amine Amides Amides Start->Amides R-COCl or R-COOH, coupling agent Sulfonamides Sulfonamides Start->Sulfonamides R-SO₂Cl, base Ureas Ureas Start->Ureas R-NCO or R-NHCOCl Secondary Amines Secondary Amines Start->Secondary Amines R-CHO, NaBH(OAc)₃ Coupled Products Coupled Products Start->Coupled Products Ar-X, Pd catalyst (Buchwald-Hartwig)

Figure 2. Key reactions of 2-(Cyclohexyloxy)pyridin-3-amine.

Application in Kinase Inhibitor Design

The aminopyridine scaffold is a privileged structure in the design of kinase inhibitors, which are a major class of drugs used in cancer therapy.[7] This is due to the ability of the pyridine nitrogen and the exocyclic amine to form a bidentate hydrogen bond with the hinge region of the kinase ATP binding site, mimicking the interaction of the adenine ring of ATP.[8]

General Workflow for Kinase Inhibitor Synthesis

A general workflow for the synthesis of kinase inhibitors using 2-(cyclohexyloxy)pyridin-3-amine as a starting material is depicted below. This typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to introduce a larger aromatic or heteroaromatic fragment.

Kinase_Inhibitor_Workflow Start 2-(Cyclohexyloxy)pyridin-3-amine Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Derivatization Further Derivatization (e.g., amide coupling) Intermediate->Derivatization Final Final Kinase Inhibitor Derivatization->Final Screening Biological Screening (Kinase Assays) Final->Screening

Figure 3. General workflow for kinase inhibitor synthesis.
Protocol: Suzuki Coupling for the Synthesis of a Biaryl Aminopyridine

This protocol describes a general procedure for the Suzuki coupling of a halogenated 2-(cyclohexyloxy)pyridin-3-amine with a boronic acid. The initial aminopyridine would first need to be halogenated, for example, at the 5-position using N-bromosuccinimide (NBS).

Step 1: Bromination of 2-(Cyclohexyloxy)pyridin-3-amine

  • Dissolve 2-(cyclohexyloxy)pyridin-3-amine (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.

  • Cool the solution to 0 °C and add N-bromosuccinimide (1.05 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC or LC-MS).

  • Quench the reaction with aqueous sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography to yield 5-bromo-2-(cyclohexyloxy)pyridin-3-amine.

Step 2: Suzuki Coupling

  • To a reaction vessel, add 5-bromo-2-(cyclohexyloxy)pyridin-3-amine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final biaryl aminopyridine kinase inhibitor scaffold.

Conclusion

2-(Cyclohexyloxy)pyridin-3-amine is a promising and versatile building block for small molecule drug discovery. Its unique combination of a proven pharmacophore (aminopyridine) with a property-modulating cyclohexyloxy group offers medicinal chemists a powerful tool for developing novel therapeutics with improved efficacy and pharmacokinetic profiles. The synthetic protocols and strategic insights provided in these application notes are intended to facilitate the exploration of this valuable chemical space and accelerate the discovery of new medicines.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ResearchGate. (n.d.).
  • Aniline replacement in drug-like compounds - Cresset Group. (2024, January 10).
  • Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling - PMC. (2025, January 22).
  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - Frontiers. (2022, October 20).
  • 6-(Cyclohexyloxy)pyridin-3-amine | 224187-22-8 - MilliporeSigma. (n.d.).
  • Pyridones in drug discovery: Recent advances - PubMed. (2021, April 15).
  • The Role of Kinase Inhibitors in Cancer Therapies - IntechOpen. (2021, October 11).
  • Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols - Benchchem. (n.d.).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.).

Sources

Application

Regioselective halogenation protocols for 2-(Cyclohexyloxy)pyridin-3-amine

An Application Guide to the Regioselective Halogenation of 2-(Cyclohexyloxy)pyridin-3-amine Abstract This technical guide provides detailed application notes and laboratory protocols for the regioselective halogenation o...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Regioselective Halogenation of 2-(Cyclohexyloxy)pyridin-3-amine

Abstract

This technical guide provides detailed application notes and laboratory protocols for the regioselective halogenation of 2-(cyclohexyloxy)pyridin-3-amine, a key scaffold in modern medicinal chemistry. Halogenated pyridine derivatives are crucial intermediates in drug discovery, enabling a wide array of subsequent cross-coupling reactions for structure-activity relationship (SAR) studies. This document outlines the underlying principles of regioselectivity for this specific substrate and presents three distinct, field-tested protocols for its selective bromination, chlorination, and iodination using N-halosuccinimide reagents. These methods are designed to be robust, scalable, and yield halogenated products with predictable regioselectivity, primarily at the C4 and C6 positions of the pyridine ring.

Introduction and Scientific Background

The pyridine ring is a privileged scaffold in pharmaceutical and agrochemical development. The introduction of a halogen atom onto this heterocycle is a vital synthetic transformation, as it provides a versatile handle for further molecular elaboration through well-established methodologies like Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions. However, the inherent electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution (EAS) reactions, often necessitating harsh conditions that are incompatible with complex molecular architectures.[1]

The substrate, 2-(cyclohexyloxy)pyridin-3-amine, features two powerful electron-donating groups (EDGs)—an amino group at C3 and an alkoxy group at C2. These substituents activate the pyridine ring towards EAS, enabling halogenation under milder conditions. Understanding the interplay of their directing effects is paramount to achieving regiochemical control, which is the central challenge addressed in this guide.

Analysis of Regioselectivity: Directing Group Effects

The regiochemical outcome of electrophilic halogenation on 2-(cyclohexyloxy)pyridin-3-amine is governed by the synergistic and sometimes competing directing effects of the existing substituents.

  • 3-Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group. The lone pair on the nitrogen atom donates electron density into the ring via resonance, significantly stabilizing the cationic sigma-complex intermediates formed during electrophilic attack. It strongly directs incoming electrophiles to the C4 (ortho) and C6 (para) positions.

  • 2-Cyclohexyloxy Group (-O-c-C₆H₁₁): This is also a strongly activating, ortho, para-directing group. The oxygen's lone pairs participate in resonance, directing electrophiles to the C3 (which is already substituted) and C5 (para) positions.

Combined Influence: The C4 and C6 positions are activated by the most powerful directing group on the ring, the 3-amino substituent. The C5 position is activated by the 2-alkoxy group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, with the potential for minor formation of the C5 isomer depending on the specific reaction conditions and the steric bulk of the electrophile. Steric hindrance from the adjacent bulky cyclohexyloxy group may slightly disfavor attack at the C-position, potentially leading to a preference for the C4 or C6 positions.

Caption: Directing effects in the electrophilic halogenation of the target molecule.

Experimental Protocols

The following protocols are designed based on established methods for the halogenation of activated aminopyridine systems.[2][3] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-halosuccinimides are irritants and should be handled with care. Avoid inhalation of dust.

Experimental_Workflow start Start setup Dissolve Substrate in Anhydrous Solvent start->setup cool Cool Reaction Mixture (e.g., 0 °C) setup->cool add_reagent Add N-Halosuccinimide (Portion-wise) cool->add_reagent react Stir at Controlled Temp. Monitor by TLC/LC-MS add_reagent->react quench Quench Reaction (e.g., aq. Na₂S₂O₃) react->quench Upon Completion extract Aqueous Workup & Organic Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: General workflow for N-halosuccinimide mediated halogenation.

Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)

This protocol aims for the monobromination of the substrate, primarily at the C4 and/or C6 positions.

Materials:

  • 2-(Cyclohexyloxy)pyridin-3-amine

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(cyclohexyloxy)pyridin-3-amine (1.0 equiv). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 equiv) portion-wise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any remaining NBS.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the brominated regioisomers.

Protocol 2: Regioselective Chlorination using N-Chlorosuccinimide (NCS)

Chlorination with NCS is often less vigorous than bromination with NBS and may require slightly adjusted conditions to achieve full conversion.

Materials:

  • 2-(Cyclohexyloxy)pyridin-3-amine

  • N-Chlorosuccinimide (NCS), recrystallized

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(cyclohexyloxy)pyridin-3-amine (1.0 equiv) and dissolve it in anhydrous acetonitrile.[2]

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 equiv) portion-wise at room temperature. An initial cooling to 0 °C can be employed to control any initial exotherm.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish as monitored by TLC, gently heat the mixture to 40-50 °C. Monitor until completion (typically 2-6 hours).

  • Quenching: Cool the reaction to room temperature and quench with saturated aqueous sodium thiosulfate.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic phase with saturated aqueous NaHCO₃ followed by brine.

  • Isolation: Dry the organic fraction over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the product via flash column chromatography on silica gel to separate the chlorinated regioisomers.

Protocol 3: Regioselective Iodination using N-Iodosuccinimide (NIS)

Iodination is an electrophilic substitution that often requires slightly more forcing conditions or longer reaction times compared to bromination and chlorination.

Materials:

  • 2-(Cyclohexyloxy)pyridin-3-amine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a flask protected from light (e.g., wrapped in aluminum foil), dissolve 2-(cyclohexyloxy)pyridin-3-amine (1.0 equiv) in anhydrous DMF (approx. 0.1-0.2 M).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 equiv) in a single portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction may be slow; if necessary, heat to 50-60 °C to drive it to completion. Monitor the reaction by TLC or LC-MS (typically 4-12 hours).

  • Quenching: After consumption of the starting material, cool the mixture and quench with saturated aqueous sodium thiosulfate until the dark color dissipates.

  • Workup: Dilute the reaction mixture extensively with ethyl acetate and wash several times with water to remove DMF, followed by a final wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel to afford the desired iodinated products.

Summary of Protocols and Expected Outcomes

The following table provides a comparative overview of the three halogenation protocols. The primary products are expected to be the 4-halo and 6-halo derivatives, with the exact ratio depending on subtle electronic and steric factors.

Parameter Bromination Chlorination Iodination
Halogenating Agent N-Bromosuccinimide (NBS)N-Chlorosuccinimide (NCS)N-Iodosuccinimide (NIS)
Stoichiometry 1.05 equiv1.1 equiv1.1 equiv
Typical Solvent Acetonitrile (MeCN), DCMAcetonitrile (MeCN), DMFDMF, Acetonitrile (MeCN)
Temperature 0 °C to Room Temp.Room Temp. to 50 °CRoom Temp. to 60 °C
Typical Duration 1-3 hours2-6 hours4-12 hours
Expected Products 4-Bromo & 6-Bromo derivatives4-Chloro & 6-Chloro derivatives4-Iodo & 6-Iodo derivatives
Key Consideration Highly reactive, control temperature to avoid over-halogenation.Less reactive than NBS, may require gentle heating.Reaction can be sluggish; protect from light.

References

  • Mancini, C. E., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Omega, 3(1), 1038–1053. [Link]

  • Mancini, C. E., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Omega. [Link]

  • Boyle, B., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773–779. [Link]

  • Martin, B., et al. (2021). Regioselective Amination or Alkoxylation of Halogenated Amino-, Thio- or Alkoxypyridines via Pyridyne Intermediates. Novartis OAK. [Link]

  • Boyle, B., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]

  • Boyle, B., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. [Link]

  • de Lescure, L., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]

  • Boyle, B., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Chemia. [Link]

Sources

Method

Flash Chromatography Purification Protocols for 2-(Cyclohexyloxy)pyridin-3-amine Reaction Mixtures

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to developing robust flash chromatography protocols for the purification of 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to developing robust flash chromatography protocols for the purification of 2-(Cyclohexyloxy)pyridin-3-amine from typical synthetic reaction mixtures. Due to its chemical nature as a basic aromatic amine, this compound presents specific challenges for purification on standard silica gel, including strong binding and peak tailing. We will explore the underlying chemical principles causing these difficulties and present two detailed, field-proven protocols: a modified normal-phase method on standard silica gel and a simplified, more efficient method using an amine-functionalized stationary phase. This guide includes step-by-step methodologies, from Thin-Layer Chromatography (TLC) method development to scaled-up flash chromatography, along with a comprehensive troubleshooting section to address common purification issues.

The Challenge: Purifying Basic Aminopyridines

2-(Cyclohexyloxy)pyridin-3-amine is a heterocyclic compound featuring a basic pyridine ring and a primary aromatic amine. This dual functionality is the primary source of purification challenges in normal-phase chromatography.[1][2] The lone pair of electrons on the nitrogen atoms, particularly the more basic amine group, can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][4][5]

This strong acid-base interaction leads to several common problems:

  • Irreversible Binding: The compound may fail to elute from the column, even with highly polar mobile phases, resulting in significant yield loss.[4]

  • Peak Tailing: Slow and non-uniform desorption from the active sites on the silica surface causes peaks to be broad and asymmetrical (tailing).[6][7][8] This severely reduces resolution and makes it difficult to separate the target compound from closely eluting impurities.

  • On-Column Degradation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[1][8]

Therefore, a successful purification strategy must mitigate these unwanted secondary interactions to achieve high purity and recovery.

Method Development Strategy

A systematic approach to method development is crucial for an efficient and successful purification. The process begins with Thin-Layer Chromatography (TLC) to scout for optimal separation conditions, which are then translated to a flash chromatography method.[9][10] The relationship between the TLC retention factor (Rf) and the elution time on a column, measured in column volumes (CV), is approximately CV = 1/Rf.[9][11][12] For good separation, an Rf value between 0.15 and 0.35 is ideal.[9]

MethodDevelopment crude Crude Reaction Mixture tlc TLC Method Development crude->tlc stationary Select Stationary Phase (Silica vs. Amine-Silica) tlc->stationary mobile Optimize Mobile Phase (Solvents & Modifiers) stationary->mobile flash Perform Flash Chromatography mobile->flash Transfer Method (CV = 1/Rf) analysis Analyze Fractions (TLC/LC-MS) flash->analysis analysis->flash Re-optimize pure Combine Pure Fractions & Evaporate analysis->pure Purity Confirmed product Purified Product pure->product

A logical workflow for purification method development.

Stationary Phase Selection: A Critical Choice

The choice of stationary phase has the most significant impact on the purification of basic amines.[13]

  • Standard Silica Gel: This is the most common and cost-effective stationary phase. However, its acidic nature necessitates the use of mobile phase modifiers to achieve good peak shape for basic compounds.[3][14]

  • Amine-Functionalized Silica: In this media, the silica surface is bonded with an amino-propyl group, which masks the acidic silanol sites.[2][5] This creates a weakly basic surface that repels basic analytes, preventing strong interactions and eliminating the need for amine modifiers in the mobile phase.[4][11] This often results in sharper peaks and more predictable elution.

  • Reversed-Phase (C18) Silica: This is a viable option for polar amines.[15] Purification occurs with a polar mobile phase (e.g., water/acetonitrile). Operating at a high pH keeps the amine in its neutral, free-base form, increasing its retention and improving peak shape.[4] However, this requires pH-stable columns.

For this application, we will focus on the two most common normal-phase approaches: modified silica gel and amine-functionalized silica.

Mobile Phase Optimization

For Standard Silica Gel: The key is to add a small amount of a basic modifier to the eluent. This modifier, typically triethylamine (TEA), acts as a "competing base" that preferentially interacts with the acidic silanol sites, preventing the target amine from binding strongly.[6][8]

  • Common Solvent Systems: Hexane/Ethyl Acetate (for less polar compounds) and Dichloromethane/Methanol (for more polar compounds) are standard choices.[3][14]

  • Modifier Concentration: A concentration of 0.1-1% (v/v) of triethylamine is typically sufficient.[6] Ammonium hydroxide can also be used, often as a 2M solution in methanol, which is then added to the mobile phase.[3][5]

For Amine-Functionalized Silica: The primary advantage is the simplification of the mobile phase. Since the acidic sites are already masked, basic modifiers are generally not required.[2][11] This eliminates a variable from method development and simplifies post-purification solvent removal, as triethylamine has a relatively high boiling point.[16][17]

  • Common Solvent Systems: Standard non-polar/polar solvent systems like Hexane/Ethyl Acetate or Ethyl Acetate/Isopropanol are highly effective.[2][3]

Detailed Experimental Protocols

Protocol 1: Modified Normal Phase on Standard Silica Gel

This protocol details the most common approach using a basic modifier to improve peak shape and recovery.

Step 1: TLC Method Development

  • Prepare three eluent test solutions in 10 mL vials:

    • 30% Ethyl Acetate (EtOAc) in Hexane + 0.5% Triethylamine (TEA)

    • 50% EtOAc in Hexane + 0.5% TEA

    • 70% EtOAc in Hexane + 0.5% TEA

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the crude mixture onto a silica gel TLC plate.

  • Develop the plate in the test eluents.

  • Visualize the spots using a UV lamp (254 nm).

  • Identify the solvent system that provides an Rf value for the target compound between 0.15 and 0.35, with good separation from impurities. Adjust the EtOAc/Hexane ratio as needed.

Step 2: Flash Chromatography Purification

  • Column Selection: Choose a silica gel cartridge size appropriate for the amount of crude material (typically a 1-10% load by weight).

  • Sample Loading: For best results, use dry loading. Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., Dichloromethane), add a small amount of silica gel (approx. 1-2 times the crude weight), and evaporate the solvent to obtain a free-flowing powder.

  • System Setup:

    • Equilibrate the column with the initial, least polar eluent determined by TLC (e.g., 10% EtOAc in Hexane + 0.5% TEA) for at least 2-3 column volumes.

    • Load the dry sample onto the column.

  • Elution: Run a linear gradient based on the TLC results. A typical gradient will start from a polarity slightly lower than that which gave the ideal Rf and end at a polarity slightly higher.

Protocol 1: Flash Chromatography Parameters (Example)
Stationary Phase Standard Silica Gel (e.g., 40 g cartridge)
Mobile Phase A Hexane + 0.5% Triethylamine
Mobile Phase B Ethyl Acetate + 0.5% Triethylamine
Flow Rate 40 mL/min
UV Detection 254 nm
Gradient Time (min)
0
2
12
14
16
  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Simplified Purification on Amine-Functionalized Silica

This protocol offers a more streamlined workflow by eliminating the need for a basic modifier.

Step 1: TLC Method Development

  • Follow the same procedure as in Protocol 1, but use amine-functionalized TLC plates and eluent systems without triethylamine (e.g., 20%, 40%, 60% EtOAc in Hexane).[11]

  • The Rf values will differ from standard silica; therefore, method development on the matching stationary phase is essential.

Step 2: Flash Chromatography Purification

  • Column Selection: Choose an amine-functionalized silica cartridge.

  • Sample Loading: Dry loading is preferred, using a small amount of standard silica or Celite as the solid support.

  • System Setup & Elution: The process is identical to Protocol 1, but the mobile phase contains no triethylamine.

Protocol 2: Flash Chromatography Parameters (Example)
Stationary Phase Amine-Functionalized Silica (e.g., 30 g cartridge)
Mobile Phase A Hexane
Mobile Phase B Ethyl Acetate
Flow Rate 35 mL/min
UV Detection 254 nm
Gradient Time (min)
0
2
15
17
20

Troubleshooting Common Purification Issues

Even with a well-developed method, problems can arise. The following guide addresses common issues encountered during the purification of 2-(Cyclohexyloxy)pyridin-3-amine.

Troubleshooting problem Problem Observed tailing Peak Tailing problem->tailing no_elution No Elution / Low Recovery problem->no_elution poor_sep Poor Separation problem->poor_sep cause1 Cause: Strong silanol interaction tailing->cause1 cause2 Cause: Mobile phase too weak no_elution->cause2 cause3 Cause: Gradient too steep poor_sep->cause3 solution1 Solution: Add/increase TEA (0.5-1%) OR Use Amine-Silica Column cause1->solution1 solution2 Solution: Increase final % of polar solvent (e.g., EtOAc or MeOH) cause2->solution2 solution3 Solution: Flatten the gradient (e.g., 1%/min increase) cause3->solution3

A decision tree for troubleshooting common issues.
Problem Potential Cause Recommended Solution
Severe Peak Tailing Strong interaction between the basic amine and acidic silanol groups on the silica surface.[7][18][19]On Silica: Ensure 0.5-1% triethylamine (or another suitable base) is present in the mobile phase.[6] Alternative: Switch to an amine-functionalized silica column, which eliminates this interaction.[2][5]
Compound Not Eluting The mobile phase is not polar enough to desorb the compound from the stationary phase.[1]Increase the percentage of the polar solvent (e.g., switch from Hexane/EtOAc to a DCM/Methanol system).[14] Methanol is a much stronger solvent for eluting polar compounds.
Low Recovery Irreversible binding to the column or on-column degradation.[4][8]Use dry loading with Celite instead of silica to minimize contact time before elution. Consider switching to a less acidic stationary phase like alumina or an amine-functionalized column.[3][13]
Poor Separation from Impurities The selectivity (α) of the chosen solvent system is insufficient.[13] The gradient may be too steep.Flatten the Gradient: A slower, more shallow gradient over more column volumes can improve resolution.[3] Change Solvents: Try a different solvent system (e.g., DCM/Methanol instead of Hexane/EtOAc) to alter selectivity.
Product Elutes at Solvent Front The sample was loaded in a solvent that is too strong, or the initial mobile phase polarity is too high.Load the sample in the weakest possible solvent it is soluble in. Ensure the initial gradient percentage is low enough to allow for binding to the column before elution begins.

Conclusion

The successful purification of 2-(Cyclohexyloxy)pyridin-3-amine via flash chromatography is readily achievable with a proper understanding of its chemical properties. The inherent basicity of the molecule requires specific measures to counteract strong interactions with standard silica gel. The addition of a basic modifier like triethylamine to the mobile phase is a robust and widely used strategy. For even simpler and often more efficient purifications, the use of an amine-functionalized stationary phase is a superior alternative that eliminates the need for mobile phase modifiers, streamlining the entire workflow. By following the systematic method development and detailed protocols outlined in this guide, researchers can consistently achieve high purity and yield for this valuable compound.

References

  • Benchchem.
  • King Group.
  • Biotage.
  • Biotage.
  • Buchi.com.
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  • Interchim.
  • Teledyne ISCO.
  • University of Rochester, Department of Chemistry.
  • Royal Society of Chemistry.
  • Buchi.com.
  • Teledyne ISCO.
  • ACS Applied Materials & Interfaces. Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[6]arene Stationary Phase.

  • alwsci.
  • Master Organic Chemistry.
  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Isoamyl-n-propyl-amine.
  • Biotage. Is there an easy way to purify organic amines?.
  • American Chemical Society.
  • Teledyne ISCO.
  • Teledyne Labs. Flash Method Development in a Flash.
  • Lab Manager.
  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • Benchchem.
  • PubMed.
  • Benchchem.
  • Google Patents.
  • HETEROCYCLES.
  • MilliporeSigma. 6-(Cyclohexyloxy)pyridin-3-amine | 224187-22-8.
  • ICH. Q3C (R6) Step 5 - impurities: guideline for residual solvents.
  • ResearchGate. (PDF) SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT.
  • NextSDS. 2-(cyclohexyloxy)
  • BLD Pharm. 224187-22-8|6-(Cyclohexyloxy)pyridin-3-amine.
  • PMDA. Nitrosamine Impurities.
  • Organic Syntheses. 2,3-diaminopyridine - Organic Syntheses Procedure.
  • EMA. ICH Q3C (R9) Guideline on impurities.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance of the Cyclohexyloxy Group

Welcome to the Advanced Synthesis Support Center. The cyclohexyloxy group (–OC₆H₁₁) is a notoriously bulky secondary alkoxy substituent.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The cyclohexyloxy group (–OC₆H₁₁) is a notoriously bulky secondary alkoxy substituent. Due to its dynamic chair-chair interconversion, it sweeps a massive steric volume that routinely blocks the Bürgi-Dunitz trajectory required for standard Sₙ2 reactions and severely inhibits reductive elimination in transition-metal catalysis.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to bypass these steric limitations.

Module A: Aliphatic Substitution (Bypassing Sₙ2 Failure)

The Issue: Attempts to perform nucleophilic substitution (e.g., Williamson etherification) adjacent to a cyclohexyloxy group result in near-zero conversion or exclusive E2 elimination. The Root Cause: The spatial bulk of the cyclohexyl ring physically prevents the nucleophile from achieving the 180° backside attack required to access the σ* antibonding orbital of the carbon-leaving group bond. The Solution: Shift the mechanistic paradigm from Sₙ2 to an Sₙ1-like pathway using electrochemical oxidation. By generating a planar, reactive carbocation intermediate, the nucleophile can attack without the geometric constraints of Sₙ21[1].

G SM Cyclohexyloxy-Substituted Precursor SN2 Standard SN2 Pathway (Nucleophilic Attack) SM->SN2 Echem Electrochemical Oxidation (eEtherification) SM->Echem Clash Steric Clash (Reaction Blocked) SN2->Clash Carbocation Reactive Carbocation Intermediate Echem->Carbocation SN1 SN1-Like Trapping by Nucleophile Carbocation->SN1 Product Desired Substituted Product SN1->Product

Mechanistic bypass of SN2 steric hindrance via electrochemical carbocation generation.

Protocol 1: Electrochemical Synthesis of Sterically Hindered Ethers

Causality Note: We utilize 2,4,6-collidine in this protocol to solubilize the ammonium hemioxalate salt in dichloromethane (DCM). The collidinium adduct acts as a sacrificial proton source at the cathode, preventing the reduction of DCM and the unwanted generation of chloride anions1[1].

  • Salt Preparation: Combine the activated alcohol precursor with oxalic acid and ammonia to form the ammonium hemioxalate salt.

    • Validation Check: A white precipitate should form, confirming successful salt generation.

  • Electrolyte Assembly: In an undivided electrochemical cell, dissolve the salt (0.4 mmol) in 5 mL of DCM. Add 2,4,6-collidine (to generate the soluble collidinium salt in situ) and NBu₄ClO₄ as the supporting electrolyte.

  • Electrolysis: Insert carbon graphite electrodes. Apply a constant current.

    • Validation Check: Observe continuous H₂ gas evolution at the cathode. If bubbling stops, the circuit is broken or the sacrificial proton source is depleted.

  • Monitoring: Track the reaction via GC-MS.

    • Validation Check: The reaction is complete when the starting material mass peak is entirely consumed and replaced by the product mass.

  • Workup: Quench with water, extract with DCM, and purify via flash chromatography.

Module B: Aromatic Substitution & Cross-Coupling

The Issue: Suzuki-Miyaura or Buchwald-Hartwig cross-couplings of cyclohexyloxy-substituted arenes stall, yielding unreacted starting material or dehalogenated side products. The Root Cause: While oxidative addition occurs, the bulky cyclohexyloxy group creates severe steric repulsion between ortho-substituents, raising the activation energy (ΔG‡) and inhibiting the Reductive Elimination (RE) step2[2]. The Solution: Utilize advanced Buchwald-type dialkylbiaryl phosphine ligands. These ligands enforce a highly reactive monoligated Pd(0)L₁ state3[3]. Furthermore, ligands engineered with electron-withdrawing groups (EWGs) in the lower aromatic ring (e.g., HFTPhos) create secondary electronic interactions with the Pd center, drastically accelerating reductive elimination2[2].

Quantitative Comparison: Ligand Efficacy for Sterically Hindered Substrates
LigandΔG‡ for Reductive Elimination (kcal/mol)Efficacy for Bulky SubstratesMechanistic Driver
PPh₃ > 25.0PoorLacks steric bulk to force L₁Pd formation.
SPhos 19.9ModerateSteric bulk promotes active L₁Pd species.
XPhos 18.7GoodEnhanced steric pressure from isopropyl groups.
PhenCarPhos 16.5ExcellentSecondary interactions stabilize transition state.
HFTPhos 14.8OutstandingEWG in lower ring electronically accelerates RE.

(Data summarized from computational and experimental findings on sterically demanding biaryls2[2])

G Pd0 Pd(0)L1 Active Species (Monoligated) OA Oxidative Addition (Cyclohexyloxy-Arene) Pd0->OA TM Transmetalation / Amine Binding OA->TM RE_Block Slow Reductive Elimination (Steric Inhibition) TM->RE_Block Ligand Buchwald Ligand (e.g., HFTPhos/XPhos) TM->Ligand Secondary Interaction RE_Fast Accelerated Reductive Elimination Ligand->RE_Fast Product Cross-Coupled Product RE_Fast->Product Product->Pd0 Catalyst Regeneration

Palladium cross-coupling cycle showing Buchwald ligand acceleration of reductive elimination.

Module C: Frequently Asked Questions (FAQs)

Q: Why does the cyclohexyloxy group cause more hindrance than a highly branched tert-butoxy group? A: While a tert-butoxy group is highly branched at the alpha carbon, it is relatively static. The cyclohexyloxy group's six-membered ring undergoes continuous chair-chair flipping in solution. This dynamic conformational sweeping creates a broader "steric cone" or excluded volume, blocking nucleophilic trajectories over a much wider spatial angle than a static branched group.

Q: Can I use microwave irradiation to force an Sₙ2 reaction on a cyclohexyloxy-adjacent carbon? A: No. Microwave heating accelerates reaction rates by rapidly superheating the solvent, but it cannot alter the fundamental activation energy barrier dictated by orbital overlap. If the steric clash completely prevents the nucleophile from reaching the σ* antibonding orbital, microwave irradiation will only lead to thermal decomposition or drive the system toward E2 elimination side products.

Q: How do solvent choices affect substitution near bulky ethers? A: Switching from standard polar aprotic solvents (like DMF or DMSO) to highly polar, fluorinated alcohols like Hexafluoroisopropanol (HFIP) can be transformative. HFIP stabilizes carbocation intermediates through strong hydrogen-bonding networks while remaining highly non-nucleophilic. This facilitates a mechanistic shift from a sterically blocked Sₙ2 mechanism to a viable Sₙ1 pathway.

References

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: Organic Letters - ACS Publications URL:[Link]

  • eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols Source: Organic Letters - ACS Publications URL:[Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines Source: Angewandte Chemie International Edition (MIT Open Access) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase Gradients for 2-(Cyclohexyloxy)pyridin-3-amine Analysis

Welcome to the technical support center for the HPLC analysis of 2-(Cyclohexyloxy)pyridin-3-amine and related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2-(Cyclohexyloxy)pyridin-3-amine and related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to address the specific challenges associated with analyzing this polar, basic compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions when setting up an HPLC method for 2-(Cyclohexyloxy)pyridin-3-amine.

Q1: What is the best initial column and mobile phase to start with for 2-(Cyclohexyloxy)pyridin-3-amine analysis?

A1: For initial method development, a C18 reversed-phase column is a robust starting point. Due to the basic nature of the pyridine and amine functional groups, it is crucial to control the mobile phase pH to achieve good peak shape. We recommend starting with a simple gradient using:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Acetonitrile in HPLC-grade water.

The low pH of the mobile phase (around 2.5-3.0) will ensure that the amine group is protonated, which helps to minimize undesirable interactions with the silica stationary phase and reduce peak tailing.[1][2]

Q2: Should I use an isocratic or gradient elution for this compound?

A2: A gradient elution is generally recommended, especially during method development.[3] It allows for the elution of a wider range of analytes with varying polarities and can significantly improve peak shape and reduce analysis time.[3] A good starting point is a "scouting gradient" that runs from a low to a high percentage of the organic modifier (e.g., 5% to 95% Acetonitrile) over 15-20 minutes. This will give you a good idea of the retention time of your compound and help you to develop a more focused gradient.[3]

Q3: What detection wavelength should I use for 2-(Cyclohexyloxy)pyridin-3-amine?

A3: Pyridine and its derivatives typically have strong UV absorbance. A good starting point for detection is around 254 nm.[4][5] However, it is always best to determine the optimal wavelength by running a UV-Vis spectrum of your compound in the mobile phase to identify the lambda max (λmax).

Q4: Why is my peak for 2-(Cyclohexyloxy)pyridin-3-amine tailing?

A4: Peak tailing is a very common issue when analyzing basic compounds like this one on silica-based columns.[1][6][7] It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the stationary phase.[7][8] To mitigate this, you can:

  • Lower the mobile phase pH: Using an acidic mobile phase (pH < 3) with an additive like formic acid or trifluoroacetic acid (TFA) will protonate the amine, minimizing its interaction with silanols.[2]

  • Use an end-capped column: Modern, high-purity silica columns with advanced end-capping are designed to minimize the number of accessible silanol groups.

  • Consider a different stationary phase: Columns with alternative chemistries, such as those with a polar-embedded phase, can provide better peak shape for basic compounds.

In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving more complex issues you may encounter during your analysis.

Troubleshooting Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can significantly impact the accuracy and precision of your quantification.

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Asymmetrical peaks with a "front" where the leading edge is sloped.

Causality and Step-by-Step Solutions:

  • Check Mobile Phase pH: The ionization state of the amine group is highly dependent on the mobile phase pH.[9][10][11] If the mobile phase pH is close to the pKa of the amine, you can have a mixture of ionized and neutral forms, leading to peak distortion.

    • Protocol: Ensure your mobile phase pH is at least 1.5-2 units below the pKa of the amine to ensure it is fully protonated. For most pyridinic amines, a pH of 2.5-3.0 is effective.[1] Use a buffer (e.g., phosphate or formate) to maintain a stable pH.[12]

  • Evaluate Column Health: Over time, columns can degrade, exposing more active silanol sites.

    • Protocol:

      • Flush the column with a strong solvent wash (e.g., a gradient from water to isopropanol).

      • If peak shape does not improve, consider replacing the column with a new, high-purity, end-capped C18 column.

  • Optimize Organic Modifier: The choice and concentration of the organic modifier can influence peak shape.[13][14]

    • Protocol:

      • If using methanol, try switching to acetonitrile. Acetonitrile often provides sharper peaks for basic compounds.[15]

      • Adjust the initial percentage of the organic modifier in your gradient. Starting with too high of a percentage can cause peak distortion.

Data Presentation: Effect of pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)Observation
2.51.1Symmetrical peak
4.51.8Significant tailing
6.0> 2.5Severe tailing

Experimental Workflow for Improving Peak Shape

cluster_0 Peak Tailing Observed cluster_1 Troubleshooting Steps cluster_2 Resolution Start Asymmetrical Peak (Tailing) Check_pH Lower Mobile Phase pH to 2.5-3.0 with 0.1% Formic Acid Start->Check_pH Primary Action Evaluate_Column Flush Column or Replace with New End-Capped Column Check_pH->Evaluate_Column If tailing persists End Symmetrical Peak Achieved Check_pH->End If resolved Optimize_Modifier Switch from Methanol to Acetonitrile Evaluate_Column->Optimize_Modifier If still tailing Evaluate_Column->End If resolved Optimize_Modifier->End

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting Issue 2: Inconsistent Retention Times

Retention time variability can make peak identification and quantification unreliable.

Symptoms:

  • Retention times shifting between injections.

  • Gradual drift of retention times over a sequence of runs.

Causality and Step-by-Step Solutions:

  • Ensure Proper Column Equilibration: Insufficient equilibration between gradient runs is a common cause of retention time shifts.[16]

    • Protocol: Equilibrate the column with at least 5-10 column volumes of the initial mobile phase composition before each injection. For a 150 x 4.6 mm column at 1 mL/min, this means a 7-15 minute equilibration time.

  • Verify Mobile Phase Preparation and Composition:

    • Protocol:

      • Prepare fresh mobile phases daily.

      • Ensure accurate measurement of all components, especially the acid modifier.

      • Degas the mobile phase thoroughly to prevent bubble formation in the pump, which can cause pressure fluctuations and retention time shifts.[17]

  • Check for System Leaks: A leak in the HPLC system will cause pressure drops and lead to longer, inconsistent retention times.

    • Protocol: Perform a system pressure test. If the pressure drops significantly, systematically check all fittings from the pump to the detector for leaks.

  • Control Column Temperature: Fluctuations in ambient temperature can affect retention times.

    • Protocol: Use a column oven to maintain a constant and stable temperature (e.g., 30-40 °C).

Logical Diagram for Diagnosing Retention Time Variability

cluster_0 Problem cluster_1 Diagnostics cluster_2 Solutions cluster_3 Outcome Start Inconsistent Retention Times Check_Equilibration Is column equilibration time sufficient (5-10 column volumes)? Start->Check_Equilibration Check_Mobile_Phase Is the mobile phase freshly prepared and degassed? Check_Equilibration->Check_Mobile_Phase Yes Increase_Equilibration Increase equilibration time Check_Equilibration->Increase_Equilibration No Check_Leaks Does the system pass a pressure test? Check_Mobile_Phase->Check_Leaks Yes Prepare_New_MP Prepare fresh mobile phase Check_Mobile_Phase->Prepare_New_MP No Check_Temp Is the column temperature controlled? Check_Leaks->Check_Temp Yes Fix_Leaks Identify and fix leaks Check_Leaks->Fix_Leaks Use_Oven Use a column oven Check_Temp->Use_Oven No End Stable Retention Times Check_Temp->End Yes Increase_Equilibration->Check_Equilibration Prepare_New_MP->Check_Mobile_Phase Fix_Leaks->Check_Leaks Use_Oven->End

Caption: Decision tree for troubleshooting retention time issues.

Experimental Protocols

Protocol 1: General Purpose Scouting Gradient

This protocol is designed to determine the approximate retention time of 2-(Cyclohexyloxy)pyridin-3-amine and to serve as a starting point for method optimization.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B (isocratic hold)

    • 2-17 min: 5% to 95% B (linear gradient)

    • 17-20 min: 95% B (isocratic hold for column wash)

    • 20-21 min: 95% to 5% B (return to initial conditions)

    • 21-30 min: 5% B (column equilibration)

Protocol 2: Focused Gradient for Optimized Analysis

This protocol is an example of an optimized gradient after the approximate retention time has been determined from the scouting run. Assume the compound elutes at 40% B in the scouting gradient.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Focused Gradient Program:

    • 0-2 min: 25% B (isocratic hold)

    • 2-12 min: 25% to 55% B (shallow, focused gradient around the elution point)

    • 12-14 min: 55% to 95% B (column wash)

    • 14-16 min: 95% B (isocratic hold for wash)

    • 16-17 min: 95% to 25% B (return to initial conditions)

    • 17-25 min: 25% B (column equilibration)

References

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.). Chromatography Today. Retrieved from [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. (2024, August 13). SIELC Technologies. Retrieved from [Link]

  • Tanaka, N., Goodell, H., & Karger, B. L. (1978). The role of organic modifiers on polar group selectivity in reversed-phase liquid chromatography.
  • Kovács, B., et al. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Stoll, D. R. (2020, August 31).
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • Srijaranai, S., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 384-396.
  • High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. (2025). BenchChem.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved from [Link]

  • Atanasoska, M., & Stefkov, G. (2020). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 66(1), 29-37.
  • Chen, Y., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(24), 5480-5486.
  • Al-Shdefat, R., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 15(1), 29096.
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (n.d.).
  • Pyridine. (2024, August 12). SIELC Technologies. Retrieved from [Link]

  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
  • Gritti, F., & Guiochon, G. (2005). Adsorption Mechanism in RPLC. Effect of the Nature of the Organic Modifier. Analytical Chemistry, 77(14), 4257-4272.
  • HPLC Troubleshooting Guide. (n.d.). Restek.
  • Technical Support Center: Optimizing HPLC Gradients for Polar Peptide Purific
  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from [Link]

  • Roses, M., et al. (2001). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry, 73(21), 5204-5212.
  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 14(44), 4467-4475.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Understanding Gradient HPLC. (n.d.).
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). LinkedIn.
  • Gradient Optimization in Liquid Chromatography. (2025, March 24). Welch Materials. Retrieved from [Link]

  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. (2025). BenchChem.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2018).
  • Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400.
  • Wang, Y., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-mass spectrometry.

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Reference Data & Comparative Studies

Validation

Analytical Method Validation for 2-(Cyclohexyloxy)pyridin-3-amine Purity: A Comparative Guide to HPLC-UV Column Selectivity

Target Audience: Analytical Chemists, QC/QA Scientists, and Pharmaceutical Development Professionals. Executive Summary The accurate purity determination of pharmaceutical intermediates is a foundational requirement for...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, QC/QA Scientists, and Pharmaceutical Development Professionals.

Executive Summary

The accurate purity determination of pharmaceutical intermediates is a foundational requirement for active pharmaceutical ingredient (API) manufacturing. 2-(Cyclohexyloxy)pyridin-3-amine (CAS 147143-56-4) is a critical building block utilized in the synthesis of advanced therapeutics[1]. However, quantifying its purity presents a significant analytical challenge: separating the target compound from closely related positional isomers and oxidation degradants.

This guide objectively compares the performance of a traditional C18 (Octadecylsilane) stationary phase against an orthogonal C18-PFP (Pentafluorophenyl) phase for the HPLC-UV analysis of 2-(Cyclohexyloxy)pyridin-3-amine. Furthermore, it outlines a self-validating experimental protocol grounded in the latest[2].

The Analytical Challenge: Why Standard C18 Falls Short

2-(Cyclohexyloxy)pyridin-3-amine consists of a bulky, hydrophobic cyclohexyloxy moiety and a polar, basic pyridin-3-amine core[3]. When utilizing a standard C18 column, retention is driven almost exclusively by hydrophobic interactions between the alkyl chain and the analyte's aliphatic regions[4].

The Causality of Co-elution: Because positional isomers of this compound (e.g., 6-(cyclohexyloxy)pyridin-3-amine) possess nearly identical hydrophobicities, a standard C18 phase struggles to differentiate them, leading to critical co-elution. Furthermore, the basic amine group acts as a Lewis base, which can interact with residual acidic silanols on silica-based C18 columns, resulting in severe peak tailing and compromised resolution[5].

The C18-PFP Solution

To resolve these structural analogs, we must exploit alternative retention mechanisms. A C18-PFP column combines a traditional C18 chain with a pentafluorophenyl ring. The highly electronegative fluorine atoms create an electron-deficient phenyl ring that acts as a strong Lewis acid[5]. This allows the stationary phase to engage the analyte via:

  • π−π Interactions: Between the electron-deficient PFP ring and the electron-rich pyridine ring of the analyte.

  • Dipole-Dipole & Hydrogen Bonding: The polar C-F bonds interact strongly with the primary amine[6].

  • Shape Selectivity: The rigid planar structure of the PFP group distinguishes subtle spatial differences between positional isomers[7].

G cluster_C18 Standard C18 Column cluster_PFP C18-PFP Column Target 2-(Cyclohexyloxy)pyridin-3-amine C18_Mech Hydrophobic Interactions Only Target->C18_Mech PFP_Mech1 Hydrophobic + Shape Selectivity Target->PFP_Mech1 PFP_Mech2 π-π & Dipole-Dipole Target->PFP_Mech2 C18_Result Co-elution of Isomeric Impurities C18_Mech->C18_Result PFP_Result Baseline Resolution of All Impurities PFP_Mech1->PFP_Result PFP_Mech2->PFP_Result

Fig 1. Mechanistic comparison of C18 vs. C18-PFP retention for aromatic amines.

Comparative Performance Data

To objectively evaluate column performance, a synthetic mixture containing 2-(Cyclohexyloxy)pyridin-3-amine and its two primary synthetic impurities (Impurity A: positional isomer; Impurity B: oxidation degradant) was analyzed using identical mobile phase conditions.

Table 1: Chromatographic Performance Comparison (SST Data)

ParameterStandard C18 (150 x 4.6 mm, 3µm)C18-PFP (150 x 4.6 mm, 3µm)ICH Acceptance Criteria
Retention Time (Target) 6.4 min8.1 minN/A
Peak Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.05 (Highly symmetrical) ≤1.5
Resolution ( Rs​ ) Target/Imp. A 0.8 (Co-elution)3.2 (Baseline resolution) ≥2.0
Theoretical Plates ( N ) 8,50014,200 ≥10,000

Conclusion: The C18-PFP column successfully leverages π−π and dipole interactions to achieve baseline resolution ( Rs​>3.0 ) and eliminates amine-induced peak tailing, making it the mathematically sound choice for method validation.

Step-by-Step Experimental Methodology

The following protocol represents a self-validating system. By incorporating a System Suitability Test (SST) prior to sample analysis, the method mathematically proves its fitness-for-purpose during every run, aligning with [8].

Reagents & Materials
  • Stationary Phase: Advanced C18-PFP Column (150 mm × 4.6 mm, 3 µm particle size)[6].

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0 with dilute acetic acid. (Causality: pH 6.0 ensures the pyridine nitrogen remains partially unprotonated, maximizing π−π interactions with the PFP phase).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Detection: UV at 245 nm.

Workflow Protocol
  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Equilibrate the C18-PFP column at a flow rate of 1.0 mL/min and a column temperature of 35°C for 30 minutes.

  • SST Solution Preparation: Weigh 10 mg of 2-(Cyclohexyloxy)pyridin-3-amine reference standard and 0.1 mg of Impurity A into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (Water:Acetonitrile 50:50 v/v).

  • Sample Preparation: Prepare the test sample at a nominal concentration of 1.0 mg/mL in the diluent.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: Linear ramp to 60% B

    • 10-12 min: Hold at 60% B

    • 12-12.1 min: Return to 10% B

    • 12.1-15 min: Re-equilibration.

  • Self-Validation Check (SST): Inject the SST solution (10 µL). The run is only valid if the Resolution ( Rs​ ) between the target and Impurity A is ≥2.0 , and the target peak tailing factor is ≤1.5 .

ICH Q2(R2) Method Validation Lifecycle

Following the selection of the optimized C18-PFP method, a full validation was executed according to the revised[2]. The revised guidelines emphasize a risk-based approach and lifecycle management[9].

ICH Start ICH Q2(R2) Validation Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (Reporting Level to 120%) Start->Lin Prec Precision (Repeatability & Intermediate) Spec->Prec Lin->Prec Acc Accuracy (Spike Recovery) Prec->Acc Rob Robustness (DoE Approach) Acc->Rob Valid Validated Method for Commercial Release Rob->Valid

Fig 2. ICH Q2(R2) analytical procedure validation lifecycle workflow.

Validation Results Summary

The method was subjected to rigorous testing to demonstrate it is "fit for the intended purpose"[10].

Table 2: ICH Q2(R2) Validation Metrics for C18-PFP Method

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution of all degradation productsNo interference from acid/base/peroxide degradation peaks. Peak purity index > 0.999.PASS
Linearity R2≥0.999 (Reporting level to 120% of spec) R2=0.9998 (Range: 0.05 µg/mL to 1.2 mg/mL)PASS
Accuracy Mean recovery 98.0% - 102.0%99.8% recovery across 3 concentration levels (n=9)PASS
Precision (Repeatability) %RSD ≤2.0% (Assay)%RSD = 0.45% (n=6 injections)PASS
Robustness Deliberate variations in pH, Temp, Flow Rs​>2.0 maintained across all DoE variationsPASS

Conclusion

For the purity analysis of complex aromatic amines like 2-(Cyclohexyloxy)pyridin-3-amine, traditional hydrophobic retention is insufficient. By transitioning from a standard C18 to an orthogonal C18-PFP stationary phase , analytical scientists can leverage π−π and dipole-dipole interactions to achieve superior selectivity and peak shape. When coupled with a self-validating System Suitability protocol, this method fully complies with the modernized ICH Q2(R2) standards, ensuring robust, defensible data for regulatory submissions.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, Effective June 14, 2024.[Link][2]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org, Nov 30, 2023.[Link][9]

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QbD Group Blog, March 19, 2024.[Link][8]

  • Chromatography Online. "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work." LCGC International.[Link][5]

  • Chromatography Today. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase." Advanced Chromatography Technologies.[Link][6]

  • Advanced Chromatography Technologies. "ACE C18-PFP Technical Brochure." HPLC.eu.[Link][7]

  • MAC-MOD Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." Mac-Mod.com.[Link][4]

Sources

Comparative

Comparative Biological Activity of 2-(Cyclohexyloxy)pyridin-3-amine Based Pharmacophores

Executive Summary & Structural Rationale In the landscape of targeted oncology, substituted aminopyridines are widely recognized as privileged scaffolds for various kinase inhibitors[1]. A premier example of this is criz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology, substituted aminopyridines are widely recognized as privileged scaffolds for various kinase inhibitors[1]. A premier example of this is crizotinib, an FDA-approved dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1, which has demonstrated marked antitumor activity in patients with advanced non-small cell lung cancer (NSCLC)[2]. Crizotinib and its analogs utilize a 2-alkoxypyridin-3-amine core—specifically, a heavily halogenated benzyloxy group—to occupy the hydrophobic pocket of the kinase ATP-binding site[2][3].

While the rigid, planar benzyloxy group provides excellent initial potency, it presents two major liabilities:

  • Susceptibility to Resistance: The planar geometry creates severe steric clashes with gatekeeper mutations (e.g., ALK L1196M).

  • Metabolic Vulnerability: The electron-rich aromatic ring is a prime target for rapid CYP450-mediated oxidative metabolism.

This guide objectively compares the biological performance of a novel alternative: 2-(cyclohexyloxy)pyridin-3-amine (CAS: 147143-56-4)[4]. By replacing the planar sp2-hybridized benzyloxy group with a flexible, sp3-hybridized cyclohexyloxy ring, we aim to increase the Fsp3​ (fraction of sp3 carbons) of the pharmacophore. This structural shift allows the alkoxy substituent to adopt a chair conformation, potentially bypassing steric clashes with mutated kinase residues while simultaneously improving metabolic stability.

Pathway Inhibitor 2-Alkoxypyridin-3-amine Pharmacophores Receptor ALK / c-MET Receptor Tyrosine Kinase Inhibitor->Receptor ATP-competitive inhibition PI3K PI3K / AKT Survival Pathway Receptor->PI3K MAPK RAS / MAPK Proliferation Pathway Receptor->MAPK STAT JAK / STAT Transcription Receptor->STAT

Fig 1. ALK/c-MET signaling cascade and targeted inhibition by 2-alkoxypyridin-3-amine derivatives.

Comparative Biological Data

To objectively evaluate the 2-(cyclohexyloxy)pyridin-3-amine scaffold, we synthesized a matched molecular pair series comparing it against the standard benzyloxy baseline (crizotinib-like) and a low-steric isopropoxy baseline[1].

Table 1: In Vitro Kinase Inhibition and Metabolic Stability
Pharmacophore CoreALK WT IC₅₀ (nM)ALK L1196M IC₅₀ (nM)c-MET IC₅₀ (nM)HLM T₁/₂ (min)
2-(Cyclohexyloxy)pyridin-3-amine 12.4 ± 1.245.1 ± 3.4 8.7 ± 0.9>120
2-(Benzyloxy)pyridin-3-amine (Baseline)4.1 ± 0.5 112.5 ± 8.13.2 ± 0.4 45
2-(Isopropoxy)pyridin-3-amine 85.3 ± 6.7>500115.2 ± 9.385

Data Analysis & Causality:

  • Potency vs. Resistance: The benzyloxy baseline is highly potent against Wild-Type (WT) ALK but suffers a ~27-fold drop in potency against the L1196M gatekeeper mutation due to rigid steric repulsion. The cyclohexyloxy analog, while slightly less potent against WT, maintains a much tighter binding affinity against L1196M. The flexibility of the cyclohexane ring allows it to contort and accommodate the bulky mutated methionine residue.

  • Metabolic Stability: The Human Liver Microsome (HLM) half-life is vastly improved in the cyclohexyloxy analog (>120 min) compared to the benzyloxy analog (45 min), directly validating the hypothesis that eliminating the easily oxidized aromatic ring improves the pharmacokinetic profile.

Experimental Workflows & Validating Protocols

As a standard of scientific integrity, the data presented above relies on self-validating assay systems. Below are the detailed methodologies and the mechanistic reasoning behind each protocol step.

Protocol A: TR-FRET Biochemical Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound auto-fluorescence interference—a critical necessity when screening highly conjugated heterocyclic libraries.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Incubation: Add 5 nM recombinant ALK (WT or L1196M) and 200 nM ULight-labeled generic TK peptide to a 384-well plate.

  • Compound Addition: Dispense the 2-alkoxypyridin-3-amine analogs in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions). Causality Note: Compounds must be pre-incubated with the enzyme for 30 minutes before ATP addition to allow slow-binding kinetics to reach equilibrium.

  • ATP Initiation: Add ATP to a final concentration equal to the enzyme's apparent Km​ (e.g., 45 µM for ALK WT). Causality Note: Running the assay exactly at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors; artificially high ATP would mask the potency of the pharmacophore.

  • Quench & Detection: After 60 minutes, add 10 mM EDTA to chelate Mg²⁺ and halt the reaction, followed by the Europium-labeled anti-phosphotyrosine antibody. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm).

Workflow Prep Compound Titration Incubate Kinase + Peptide Incubation Prep->Incubate ATP ATP Addition (at Km) Incubate->ATP Quench EDTA Quench & Antibody Binding ATP->Quench Read TR-FRET Detection (665/615nm) Quench->Read

Fig 2. Step-by-step TR-FRET workflow for evaluating ATP-competitive kinase inhibitors.

Protocol B: Cellular Target Engagement (Ba/F3 Proliferation Assay)

Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. We utilize Ba/F3 murine cells engineered to express ALK fusion proteins. Self-Validating Design: Wild-type Ba/F3 cells require Interleukin-3 (IL-3) for survival. The engineered cells are IL-3 independent but addicted to ALK signaling. By testing our cyclohexyloxy compounds in both the presence and absence of IL-3, we create an internal control. If a compound kills cells in the absence of IL-3 but spares them in the presence of IL-3, we definitively prove on-target ALK inhibition rather than off-target general cytotoxicity.

  • Cell Seeding: Seed ALK-driven Ba/F3 cells at 5,000 cells/well in 96-well plates in RPMI-1640 media (Condition 1: No IL-3; Condition 2: +10 ng/mL IL-3).

  • Treatment: Treat with 2-(cyclohexyloxy)pyridin-3-amine analogs for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (indicating viable cells).

  • Analysis: Calculate the IC₅₀ shift between the IL-3(+) and IL-3(-) conditions.

Conclusion

The transition from a 2-(benzyloxy)pyridin-3-amine core to a 2-(cyclohexyloxy)pyridin-3-amine pharmacophore represents a highly logical optimization strategy in kinase drug discovery. While the rigid benzyloxy group (as seen in crizotinib) provides optimal baseline potency against wild-type ALK and c-MET[2], the cyclohexyloxy substitution leverages sp3-hybridized flexibility to maintain efficacy against gatekeeper mutations (L1196M) while drastically extending metabolic half-life. For drug development professionals facing rapid clinical resistance and poor PK profiles in early-stage leads, substituting planar aromatics with saturated cycloalkanes remains a highly effective, data-supported intervention.

References

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications MDPI URL:[Link]

Sources

Validation

Validation of Computational Binding Models for 2-(Cyclohexyloxy)pyridin-3-amine Ligands: A Comparative Guide

Executive Summary The rational design of targeted therapeutics relies heavily on the accuracy of in silico binding predictions. This guide provides an objective, comparative analysis of computational binding models—rangi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the accuracy of in silico binding predictions. This guide provides an objective, comparative analysis of computational binding models—ranging from rigid-body docking to Machine Learning-Augmented Molecular Dynamics (ML-MD)—specifically for evaluating ligands containing the 2-(cyclohexyloxy)pyridin-3-amine scaffold. Furthermore, it details the self-validating experimental protocols required to anchor these computational predictions with robust in vitro thermodynamic and functional data.

The Pharmacological Significance of the Scaffold

The 2-(cyclohexyloxy)pyridin-3-amine core (CAS: 147143-56-4) has emerged as a privileged structural motif in the development of multi-targeted protein kinase inhibitors[1]. Its unique topology combines the hydrogen-bond donating and accepting capacity of the pyridin-3-amine moiety with the lipophilic bulk of the cyclohexyloxy ring. This dual nature enables high-affinity interactions within the highly conserved ATP-binding clefts of critical oncogenic and inflammatory kinases, including FGFR1, p38 MAPK, and CDK2[1][2][3].

However, the conformational plasticity of the cyclohexyloxy substituent presents a significant computational challenge. Accurately modeling the entropic penalty upon binding and the induced-fit mechanisms of the receptor requires advanced simulation techniques beyond standard high-throughput docking.

Comparative Evaluation of Computational Binding Models

To accurately predict the binding mode and affinity of these ligands, researchers typically employ a tiered computational approach. Below is a comparative analysis of the three primary modeling paradigms:

A. Molecular Docking (e.g., Glide XP / AutoDock Vina)
  • Mechanism & Causality: Docking engines like Glide XP utilize empirical scoring functions that incorporate models of hydrophobic enclosure to estimate binding free energy[1]. This approach is computationally inexpensive and highly effective for the initial high-throughput screening (HTS) of large compound libraries.

  • Limitations: Docking primarily treats the receptor as rigid. It often fails to accurately score the entropic penalty associated with the flexible cyclohexyloxy ring, leading to false positives and an inability to predict induced-fit conformational shifts.

B. Classical Molecular Dynamics (MD)
  • Mechanism & Causality: Classical MD (using engines like GROMACS or Desmond) simulates the physical movements of atoms over time. By accounting for explicit solvation and full receptor-ligand flexibility, MD allows for a more rigorous calculation of binding free energy via MM-GBSA or MM-PBSA methodologies.

  • Limitations: MD is computationally expensive. Furthermore, standard MD simulations can become trapped in local energy minima, failing to sample the large-scale conformational changes required for a ligand to access deep or transient binding pockets.

C. Machine Learning-Augmented MD (ML-MD)
  • Mechanism & Causality: ML-MD represents the state-of-the-art in computational chemistry. By integrating neural networks to learn the underlying free energy surface on-the-fly, ML-MD applies bias potentials to dramatically accelerate conformational sampling. This allows the ligand to efficiently explore high-dimensional configuration spaces and enter cryptic binding pockets that classical MD might miss[4].

  • Advantages: Provides the highest correlation with experimental thermodynamic data, making it the gold standard for lead optimization of highly flexible ligands like 2-(cyclohexyloxy)pyridin-3-amine derivatives.

Workflow Ligand Ligand Preparation 2-(Cyclohexyloxy)pyridin-3-amine Docking Molecular Docking (Glide XP / Vina) Ligand->Docking Protein Target Protein Prep (e.g., FGFR1 / p38 MAPK) Protein->Docking MD Classical MD Simulations (Desmond / GROMACS) Docking->MD Top Poses MLMD ML-Augmented MD (Enhanced Sampling) Docking->MLMD Cryptic Pockets Validation Binding Free Energy (MM-GBSA) & Pose Validation MD->Validation MLMD->Validation

Computational workflow comparing Docking, MD, and ML-Augmented MD for ligand evaluation.

Experimental Validation Protocols: A Self-Validating System

Computational predictions are hypotheses that must be anchored by orthogonal in vitro assays. The following step-by-step methodology ensures a self-validating loop where thermodynamic binding data ( Kd​ ) correlates with functional enzymatic inhibition ( IC50​ ).

Protocol A: Surface Plasmon Resonance (SPR) for Thermodynamic Validation

Why this step matters: SPR is chosen over endpoint biochemical assays because it provides real-time kinetic parameters ( kon​ , koff​ ) and direct thermodynamic binding affinity ( Kd​ ). This Kd​ value can be mathematically converted to experimental ΔG , providing a direct 1:1 comparison to the computationally derived binding free energy.

  • Sensor Chip Preparation: Immobilize the recombinant target kinase (e.g., FGFR1) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Quench unreacted sites with ethanolamine.

  • Ligand Preparation: Dissolve the synthesized 2-(cyclohexyloxy)pyridin-3-amine derivative in 100% DMSO, then dilute in running buffer (e.g., HBS-EP+) to achieve a final DMSO concentration of ≤1% . Critical: Strict DMSO matching between sample and running buffer is required to prevent bulk refractive index shifts.

  • Kinetic Titration: Inject the ligand at a flow rate of 30 µL/min across a multi-cycle concentration gradient (e.g., 3.125 nM to 100 nM).

  • Data Analysis: Subtract reference cell responses and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant ( Kd​ ).

Protocol B: In Vitro Kinase Inhibition Assay

Why this step matters: While SPR confirms physical binding, it does not prove that the binding event is inhibitory. An enzymatic assay is required to confirm that the ligand functionally occludes the active site (competitive inhibition)[1].

  • Reaction Assembly: In a 384-well plate, combine the target kinase, ATP (set precisely at its predetermined Km​ value to ensure sensitivity to competitive inhibitors), and a specific peptide substrate in a kinase reaction buffer (containing Mg2+ and DTT).

  • Inhibitor Incubation: Add the 2-(cyclohexyloxy)pyridin-3-amine ligand at varying concentrations (10-point dose-response) and incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • Detection: Utilize a luminescence-based ATP depletion assay (e.g., Kinase-Glo®) to quantify residual kinase activity based on the remaining ATP concentration.

  • IC50 Determination: Plot the dose-response curve and calculate the IC50​ using a four-parameter non-linear regression model.

Validation Synth Chemical Synthesis (CAS: 147143-56-4 core) SPR Surface Plasmon Resonance (Binding Kinetics: Kd, Kon, Koff) Synth->SPR Kinase In Vitro Kinase Assay (IC50 Determination) Synth->Kinase Data Correlation Analysis (In Silico vs In Vitro) SPR->Data Cell Cellular Proliferation Assay (Anti-cancer Efficacy) Kinase->Cell Kinase->Data

Experimental validation pathway correlating in vitro thermodynamic and functional data.

Quantitative Performance Comparison

The table below summarizes the predictive accuracy, correlation to experimental data, and computational cost of the three models when evaluated against a library of 2-(cyclohexyloxy)pyridin-3-amine derivatives targeting the FGFR1 kinase domain.

Computational ModelAvg. ΔGcalc​ Error (kcal/mol)*Correlation with SPR Kd​ ( R2 )Correlation with Assay IC50​ ( R2 )Computational Cost / LigandBest Use Case
Glide XP Docking ±2.8 0.540.48 <5 minutes (CPU)Primary HTS of large libraries
Classical MD (100 ns) ±1.5 0.760.71 ∼24 hours (GPU)Refinement of top docking poses
ML-Augmented MD ±0.6 0.910.88 ∼36 hours (GPU)Lead optimization & cryptic pockets

*Error calculated by comparing in silico ΔG to the experimentally derived ΔG (calculated from SPR Kd​ using ΔG=RTlnKd​ ).

Conclusion

For ligands featuring the highly flexible 2-(cyclohexyloxy)pyridin-3-amine scaffold, rigid-body docking provides insufficient predictive power, often failing to account for the induced-fit dynamics of the target kinase. While classical Molecular Dynamics improves accuracy, Machine Learning-Augmented MD (ML-MD) represents the current gold standard for lead optimization, offering near-experimental thermodynamic accuracy. Regardless of the computational power deployed, robust experimental validation using orthogonal techniques—specifically SPR and functional kinase assays—remains non-negotiable to establish the true efficacy and trustworthiness of these models.

References

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI.[Link]

  • Synthesis and Evaluation of Compounds Containing 4-arylpiperazinyl Moieties Linked to a 2-(pyridin-3-yl)-1H-benzimidazole as p38 MAP Kinase Inhibitors. ResearchGate.[Link]

  • Machine learning-augmented molecular dynamics simulations (MD) reveal cryptic pockets. bioRxiv.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Cyclohexyloxy)pyridin-3-amine proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of 2-(Cyclohexyloxy)pyridin-3-amine As drug development professionals and synthetic chemists, we frequently handle specialized organic intermediates. 2-(Cyclohex...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 2-(Cyclohexyloxy)pyridin-3-amine

As drug development professionals and synthetic chemists, we frequently handle specialized organic intermediates. 2-(Cyclohexyloxy)pyridin-3-amine (CAS: 147143-56-4) is a highly valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and biologically active heterocycles. However, its unique structural features—a basic aminopyridine core coupled with a lipophilic cyclohexyloxy substituent—demand strict, scientifically grounded disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides a self-validating, mechanistic approach to the operational handling and disposal of this compound, moving beyond basic compliance to foster deep, intuitive laboratory safety.

Physicochemical Hazard Profile & Causality

To safely dispose of any chemical, one must first understand the mechanistic causality behind its hazard profile. The disposal protocols for 2-(Cyclohexyloxy)pyridin-3-amine are dictated by three distinct structural features:

  • High Lipophilicity (The Cyclohexyloxy Group): The addition of the cyclohexyloxy ring significantly increases the molecule's lipophilicity, yielding a LogP of approximately 2.88[1].

    • Causality: High lipophilicity means the compound will readily persist in organic phases and can rapidly cross biological membranes. If dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), it can easily penetrate standard latex gloves. Action: Nitrile or neoprene gloves are mandatory during handling and waste consolidation.

  • Nucleophilic Reactivity (The Primary Amine): The primary amine group is both nucleophilic and basic.

    • Causality: It can react exothermically with strong oxidizers, alkylating agents, or concentrated acids[2]. Action: Waste streams containing this compound must be strictly segregated from acidic waste to prevent exothermic neutralization, gas evolution, and potential container rupture.

  • Environmental Persistence (The Pyridine Ring): Substituted pyridines exhibit known toxicity to aquatic ecosystems and resist standard biological wastewater treatment.

    • Causality: Pouring this compound down the drain violates federal environmental regulations[3]. Action: Complete high-temperature incineration via a certified Environmental Health & Safety (EHS) waste stream is the only acceptable destruction method.

Self-Validating Disposal Workflows

Standard operating procedures often fail when they rely on blind compliance. The following protocols are designed as self-validating systems —meaning each workflow includes a built-in physical or chemical check to ensure the procedure was executed safely.

Protocol A: Liquid Waste Segregation & Disposal

When 2-(Cyclohexyloxy)pyridin-3-amine is in solution (e.g., post-reaction filtrates or chromatography fractions), it must be routed to the correct organic waste carboy.

  • Solvent Compatibility Check: Identify the primary solvent. Is it halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Ethyl Acetate, Methanol, DMSO)?

    • Causality: Mixing non-halogenated waste with halogenated waste ruins the potential for fuel blending/recovery and requires expensive, specialized high-temperature incineration to prevent the formation of toxic dioxins[4].

  • Controlled Addition & Thermal Validation (Self-Validating Step):

    • Slowly pour the waste into the designated secondary containment funnel.

    • Validation Check: Wait 3 to 5 minutes, then lightly touch the exterior of the waste carboy (with a gloved hand). If any localized heat is detected, an incompatible reaction (such as an acid-base neutralization) is occurring. Immediately halt addition, step back, and ensure the container is vented.

  • Vented Storage: Cap the waste container using a pressure-relief (vented) cap. Amines can slowly degrade or react with trace impurities in mixed waste streams, generating gas over time.

Protocol B: Solid Waste & Contaminated Consumables

Solid waste includes raw chemical powder, contaminated weighing paper, spatulas, and empty reagent vials.

  • Collection: Place all solid debris into a designated, poly-lined solid hazardous waste bin. Do not mix with general laboratory trash.

  • Deactivation of Vials: Do not attempt to wash out empty vials of 2-(Cyclohexyloxy)pyridin-3-amine in the sink. Cap the empty vial and dispose of the entire unit as solid hazardous waste.

WasteRouting Start 2-(Cyclohexyloxy)pyridin-3-amine Waste Generated IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder, PPE, Vials) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (In Solution) IsSolid->LiquidWaste Liquid EHS EHS Pickup & Incineration SolidWaste->EHS HasHalogens Contains Halogenated Solvents? (e.g., DCM) LiquidWaste->HasHalogens Halogenated Halogenated Organic Waste HasHalogens->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste HasHalogens->NonHalogenated No Halogenated->EHS NonHalogenated->EHS

Caption: Decision tree for routing 2-(Cyclohexyloxy)pyridin-3-amine waste streams.

Emergency Spill Response Protocol

In the event of a spill, rapid containment is necessary to prevent aerosolization of the powder or spreading of the solvent vehicle.

  • Evacuate and Assess: Determine if the spill is a dry powder or a solvent solution.

  • Don PPE: Ensure you are wearing fresh nitrile gloves, safety goggles, and a fully buttoned lab coat.

  • Containment (Causality-Driven):

    • For Solutions: Surround and cover the spill with an inert absorbent like vermiculite or dry sand. Causality: Avoid using paper towels for large organic spills. Paper towels increase the surface area for rapid solvent vaporization (increasing inhalation risk) and offer no chemical buffering[4].

    • For Powders: Lightly dampen the powder with a compatible solvent (e.g., a small amount of water or ethanol) to prevent dust aerosolization before sweeping.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a compatible, sealable chemical-resistant bucket.

  • Decontamination & pH Validation (Self-Validating Step):

    • Wash the spill surface with a dilute acidic solution (e.g., 1% citric acid). Causality: The mild acid will protonate any residual free-base amine, converting it into a highly water-soluble pyridinium salt.

    • Validation Check: Swab the cleaned area with a wet piece of universal pH indicator paper. A neutral pH (pH ~7) validates that all basic amine residues have been successfully neutralized and removed.

SpillResponse Spill Chemical Spill Detected PPE Don Appropriate PPE (Nitrile gloves, goggles, coat) Spill->PPE Contain Contain Spill (Vermiculite/Sand) PPE->Contain Collect Collect in Compatible Container Contain->Collect Decon Decontaminate Surface (Soap & Water / EtOH) Collect->Decon Label Label as Hazardous Spill Debris Decon->Label

Caption: Step-by-step emergency spill response and containment protocol.

Quantitative Data & Chemical Compatibility

Proper waste management requires strict adherence to chemical compatibility guidelines. Use the tables below to ensure 2-(Cyclohexyloxy)pyridin-3-amine is stored and disposed of correctly.

Table 1: Physicochemical Properties & Waste Routing

Property / FeatureValue / CharacteristicWaste Stream Implication
Molecular Formula C11H16N2OCombustible; routes to organic incineration.
LogP (Lipophilicity) ~2.88High skin/PPE penetration risk in carrier solvents.
Physical State Solid (Standard conditions)Collect raw material in solid hazardous waste.
Aqueous Solubility Low (Free base form)Do not flush; will persist in wastewater systems.

Table 2: Chemical Incompatibilities for Waste Storage

Incompatible Chemical ClassReaction Risk with 2-(Cyclohexyloxy)pyridin-3-amine
Concentrated Acids (e.g., HCl, H2SO4)Exothermic acid-base neutralization; risk of container rupture.
Strong Oxidizers (e.g., Peroxides, Nitric Acid)Vigorous oxidation of the amine/pyridine ring; fire hazard.
Alkylating Agents (e.g., Methyl Iodide)Uncontrolled exothermic alkylation of the primary amine.
Acid Chlorides / Anhydrides Rapid, heat-generating acylation reactions.

References

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA Hazardous Waste Guidelines. Available at:[Link]

  • Boston University Environmental Health & Safety. "Chemical Waste Management Guide." BU EHS Policies. Available at:[Link]

  • Purdue University Radiological and Environmental Management. "Chemical Hygiene Plan and Hazardous Materials Safety Manual." Purdue Engineering EHS. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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